4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7FN2 |
|---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
4-ethynyl-1-(2-fluorophenyl)pyrazole |
InChI |
InChI=1S/C11H7FN2/c1-2-9-7-13-14(8-9)11-6-4-3-5-10(11)12/h1,3-8H |
InChI Key |
UULJWTRMAUSEKN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN(N=C1)C2=CC=CC=C2F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties of 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole
Part 1: Executive Summary & Structural Logic
4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole is a high-value heterocyclic building block used primarily in the synthesis of bioactive small molecules for oncology (kinase inhibitors) and agrochemistry. It belongs to the class of 1-aryl-4-ethynylpyrazoles , a "privileged scaffold" where the pyrazole ring often serves as a bioisostere for amides or phenyl rings, while the terminal alkyne functions as a versatile "molecular handle" for diversity-oriented synthesis.
The "Ortho-Fluorine" Effect
The specific inclusion of the 2-fluorophenyl moiety is not arbitrary. It serves three critical medicinal chemistry functions:
-
Metabolic Blockade: The fluorine atom at the ortho position blocks a primary site of oxidative metabolism (CYP450-mediated hydroxylation), significantly increasing the half-life (
) of the parent drug compared to the non-fluorinated analog. -
Conformational Control: The steric bulk and electrostatic repulsion of the fluorine atom force the phenyl ring to twist out of coplanarity with the pyrazole ring (dihedral angle
30–45°). This "twisted" conformation can improve solubility and selectivity for specific enzyme pockets (e.g., FLT3 or BRAF kinases). -
Electronic Modulation: The strong inductive effect (-I) of fluorine lowers the electron density of the pyrazole ring, modulating the pKa of the terminal alkyne and increasing its reactivity in nucleophilic substitutions or cycloadditions.
Part 2: Chemical Profile & Physical Properties
| Property | Value (Predicted/Experimental) | Significance |
| CAS Number | 57121-49-0 (Generic 4-ethynyl) / Specific CAS varies by vendor | Unique identifier for procurement. |
| Molecular Formula | Core stoichiometry. | |
| Molecular Weight | 186.19 g/mol | Fragment-based drug discovery (FBDD) friendly (<200 Da). |
| CLogP | ~2.8 – 3.2 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors/Acceptors | 0 / 2 | Excellent CNS penetration potential. |
| Melting Point | 65–70 °C (Typical for class) | Solid handling; requires gentle heating for dissolution. |
| Solubility | DMSO, DCM, EtOAc, MeOH | Poor water solubility; requires organic co-solvents. |
Part 3: Synthesis Protocols
Two primary routes exist for synthesizing this compound.[1][2] Method A is preferred for large-scale preparation due to lower cost, while Method B is used for convergent library synthesis.
Method A: The Vilsmeier-Haack / Bestmann-Ohira Route (Scale-Up Preferred)
This linear sequence builds the alkyne from the aldehyde, avoiding expensive palladium catalysts.
Step 1: Formylation
-
Reagents:
, DMF (Vilsmeier-Haack). -
Substrate: 1-(2-fluorophenyl)-1H-pyrazole.[3]
-
Mechanism: Electrophilic aromatic substitution at the C4 position of the pyrazole.
-
Product: 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde.
Step 2: Homologation (Seyferth-Gilbert)
-
Reagents: Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate),
, MeOH. -
Protocol:
-
Dissolve the aldehyde in dry MeOH under
. -
Add
(2.0 equiv) followed by Bestmann-Ohira reagent (1.2 equiv). -
Stir at room temperature for 4–12 hours.
-
Critical Observation: Evolution of
gas indicates reaction progress. -
Quench with saturated
, extract with EtOAc.
-
Method B: Sonogashira Cross-Coupling (Convergent)
-
Substrate: 4-Iodo-1-(2-fluorophenyl)-1H-pyrazole.
-
Reagents: Trimethylsilylacetylene (TMSA),
(5 mol%), CuI (2 mol%), , THF. -
Deprotection:
/ MeOH or TBAF. -
Advantage: Allows late-stage introduction of the alkyne if the pyrazole core is already functionalized.
Visualization: Synthesis Workflow
Caption: Comparison of Linear (Vilsmeier-Haack/Bestmann-Ohira) vs. Convergent (Sonogashira) synthesis pathways.
Part 4: Reactivity & Applications[4]
The terminal alkyne group (
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the most common application. The compound reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles .
-
Application: "Click" chemistry to attach the pyrazole core to fluorophores, proteolysis targeting chimeras (PROTACs), or DNA-encoded libraries.
-
Conditions:
(10 mol%), Sodium Ascorbate (20 mol%), t-BuOH/H2O (1:1).
Sonogashira Coupling (As Nucleophile)
The terminal alkyne can be coupled with aryl halides to form internal alkynes.
-
Application: Creating rigid, rod-like linkers in kinase inhibitors (e.g., extending into the solvent-exposed region of the ATP binding pocket).
C-H Activation / Deprotonation
The acetylenic proton is acidic (
-
Reactivity: Treatment with strong bases (n-BuLi, NaH) generates the acetylide anion, which can react with aldehydes, ketones, or alkyl halides.
Part 5: Safety & Handling Protocols
1. Stability:
-
Thermal: Terminal alkynes can be thermally unstable. Do not heat neat (undiluted) above 100 °C.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Oxidation of the alkyne to a diyne (Glaser coupling) can occur upon prolonged exposure to air.
2. Chemical Hazards:
-
Explosion Risk: Acetylides formed with heavy metals (Ag, Cu in dry state) are explosive. Wash glassware thoroughly with acid after Cu-catalyzed reactions.
-
Toxicity: Fluorinated aromatics can be skin irritants. Use standard PPE (nitrile gloves, safety glasses).
Part 6: References
-
Vilsmeier-Haack Formylation: Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. Link
-
Bestmann-Ohira Reagent: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett. Link
-
Metabolic Stability of Fluorine: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Pyrazole Synthesis via Sydnones: Dumitrascu, F., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition. Molecules. Link
-
FLT3 Inhibitor Scaffolds: Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors.[4][5] RSC Medicinal Chemistry.[4] Link
Sources
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. mdpi.com [mdpi.com]
- 3. WO2020245044A1 - 1-phenyl-5-azinyl pyrazolyl-3-oxyalkyl acids and their use for controlling undesired plant growth - Google Patents [patents.google.com]
- 4. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Therapeutic Potential & Synthetic Architecture of 1-(2-Fluorophenyl) Pyrazole Derivatives
Executive Summary: The Ortho-Fluorine Advantage
In the crowded landscape of nitrogen heterocycles, the 1-(2-fluorophenyl) pyrazole scaffold has emerged as a high-value pharmacophore, distinct from its para-substituted counterparts. While the pyrazole ring provides a robust hydrogen-bonding template for kinase domains (e.g., EGFR, VEGFR-2) and COX-2 active sites, the specific introduction of a fluorine atom at the ortho position of the N1-phenyl ring introduces critical physicochemical advantages:
-
Conformational Locking: The steric bulk of the ortho-fluorine forces the phenyl ring out of coplanarity with the pyrazole core (atropisomerism potential). This "twisted" conformation often improves selectivity for deep hydrophobic pockets in enzymes like EGFR, reducing off-target binding.
-
Metabolic Shielding: The C-F bond (116 kcal/mol) blocks the metabolically labile ortho position, preventing hydroxylation by Cytochrome P450 enzymes and extending in vivo half-life.
-
Electronic Modulation: The strong inductive effect (-I) of fluorine lowers the pKa of the pyrazole nitrogens, altering hydrogen bond donor/acceptor capability without sacrificing lipophilicity.
This guide details the synthesis, structural optimization, and therapeutic validation of these derivatives.
Chemical Architecture & SAR Logic
The therapeutic efficacy of 1-(2-fluorophenyl) pyrazoles is not random; it is a function of precise Structure-Activity Relationship (SAR) tuning.
DOT Diagram: SAR Optimization Vectors
The following diagram illustrates the functional logic of the scaffold.
Figure 1: Structural logic of the 1-(2-fluorophenyl) pyrazole scaffold. The ortho-fluorine is the defining feature for metabolic stability and conformational selectivity.
Advanced Synthesis Protocol: The Sydnone Route
While simple hydrazine condensation is common, it often lacks regioselectivity. The 1,3-Dipolar Cycloaddition of Sydnones is a superior, "self-validating" method for generating 1-(2-fluorophenyl) pyrazoles with high regiospecificity.
Rationale
This route uses N-nitroso-N-(2-fluorophenyl)glycine to form a mesoionic sydnone intermediate. This intermediate reacts with alkynes (dipolarophiles) to yield the pyrazole.[1] The evolution of CO₂ drives the reaction to completion, making it thermodynamically favorable and irreversible.
Step-by-Step Methodology
Reagents: 2-Fluoroaniline, Chloroacetic acid, Sodium Nitrite (NaNO₂), Acetic Anhydride, Dimethyl Acetylenedicarboxylate (DMAD).
-
Formation of N-(2-fluorophenyl)glycine:
-
Reflux 2-fluoroaniline (0.41 mol) with chloroacetic acid (0.21 mol) in water (300 mL) for 3 hours.
-
Checkpoint: Monitor TLC for disappearance of aniline. The product precipitates upon cooling. Recrystallize from water/ethanol.
-
-
Nitrosation (Sydnone Precursor):
-
Dissolve the glycine derivative in aqueous NaOH.
-
Add NaNO₂ (1.1 eq) at 0–5°C with stirring.
-
Acidify with HCl to precipitate the N-nitroso intermediate.
-
Safety Note: Control temperature strictly to avoid decomposition of the nitroso group.
-
-
Cyclization to Sydnone:
-
Treat the N-nitroso compound with acetic anhydride (dehydrating agent) at room temperature for 12 hours.
-
Observation: Formation of the mesoionic sydnone ring (often light sensitive).
-
-
1,3-Dipolar Cycloaddition (The Key Step):
-
Dissolve the sydnone (5 mmol) in dry toluene or xylene.
-
Add DMAD (6 mmol) as the dipolarophile.
-
Reflux for 8 hours.[1]
-
Mechanism: The sydnone acts as a cyclic azomethine imine dipole. It undergoes [3+2] cycloaddition with the alkyne, followed by the extrusion of CO₂ (retro-Diels-Alder type step) to form the aromatic pyrazole.
-
Purification: Evaporate solvent and recrystallize from ethanol.
-
DOT Diagram: Synthesis Workflow
Figure 2: The Sydnone pathway ensures regiospecificity driven by the irreversible loss of carbon dioxide.
Therapeutic Validation: Oncology & Antimicrobial[2][3]
Dual EGFR / VEGFR-2 Inhibition (Anticancer)
Derivatives of 1-(2-fluorophenyl) pyrazole have demonstrated potent dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor). The 2-fluoro group enhances binding in the ATP-binding pocket of these kinases.
-
Mechanism: Competitive inhibition at the ATP site. The pyrazole nitrogen acts as a hydrogen bond acceptor for the hinge region amino acids (e.g., Met793 in EGFR).
-
Key Data: Compounds have shown IC₅₀ values in the nanomolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
Quantitative Efficacy Data
The following table summarizes the potency of 1-(2-fluorophenyl) derivatives compared to standard inhibitors (Erlotinib/Sorafenib) based on recent literature [1][4][5].
| Compound Class | Target | Cell Line | IC₅₀ (µM) | Relative Potency |
| 1-(2-F-phenyl)-pyrazole (Lead) | EGFR (WT) | MCF-7 | 0.06 - 0.31 | High (Superior to Erlotinib in some assays) |
| 1-(2-F-phenyl)-pyrazole (Lead) | VEGFR-2 | HUVEC | 0.22 | High |
| Erlotinib (Control) | EGFR | MCF-7 | 10.6 | Baseline |
| Sorafenib (Control) | VEGFR-2 | HepG2 | 2.5 - 4.0 | Baseline |
| 1-(2-F-phenyl) derivative | S. aureus | Bacterial | 6.25 (MIC) | Moderate |
Table 1: Comparative efficacy showing the superior potency of optimized fluorinated pyrazoles in specific oncology panels.
Experimental Protocol: EGFR Kinase Inhibition Assay
To validate the therapeutic potential of synthesized derivatives, a robust kinase assay is required.
Objective: Determine the IC₅₀ of the new derivative against EGFR tyrosine kinase.
Protocol:
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Dilute serially (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
-
Enzyme Reaction:
-
In a 384-well plate, add 2.5 µL of test compound.
-
Add 5 µL of EGFR enzyme (0.2 ng/µL). Incubate for 10 minutes at room temperature to allow conformational equilibration.
-
Control: Use Erlotinib as a positive control and DMSO as a negative control.
-
-
Substrate Addition:
-
Initiate reaction by adding 2.5 µL of ATP/Peptide substrate mix (Fluorescein-PolyGT).
-
ATP concentration should be at K_m (approx. 10 µM).
-
-
Detection:
-
Incubate for 60 minutes at 25°C.
-
Stop reaction with EDTA (stop buffer).
-
Read fluorescence polarization (FP) or TR-FRET signals using a multi-mode plate reader.
-
-
Analysis:
-
Plot % Inhibition vs. Log[Concentration].
-
Calculate IC₅₀ using non-linear regression (Sigmoidal Dose-Response).
-
References
-
Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 2021. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 2020. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018. [Link]
-
EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 2022. [Link]
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives. Molecules, 2018. [Link]
Sources
Synthesis pathways for 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole
An In-depth Technical Guide to the Synthesis of 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole
Abstract: This technical guide provides a comprehensive overview of robust and field-proven synthetic pathways for obtaining this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. We will explore two primary, efficacious strategies: the Sonogashira coupling of a halogenated pyrazole precursor and the one-carbon homologation of a pyrazole-4-carbaldehyde intermediate. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the presented routes.
Introduction and Strategic Overview
The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] The incorporation of an ethynyl group at the C4 position and a 2-fluorophenyl substituent at the N1 position yields this compound, a versatile intermediate for further functionalization via click chemistry or subsequent cross-coupling reactions. The 2-fluoro substitution can be critical for modulating the molecule's conformational preferences and metabolic stability.
This guide details two distinct and reliable retrosynthetic approaches to this target molecule. Each pathway is built upon well-established, name-brand reactions, ensuring reproducibility and scalability. The choice between pathways may depend on starting material availability, functional group tolerance of other substituents on the pyrazole core (not present in the parent topic), and desired scale.
Pathway I: Sonogashira Cross-Coupling
This is arguably the most direct and widely adopted strategy for the synthesis of arylalkynes. The core of this approach lies in the palladium- and copper-cocatalyzed cross-coupling of a C(sp²)-halide with a terminal alkyne.[3][4][5] Our retrosynthetic disconnection at the pyrazole-alkyne bond points to two key precursors: 4-iodo-1-(2-fluorophenyl)-1H-pyrazole and a suitable acetylene source.
Strategy and Workflow
To prevent undesired side reactions such as homocoupling of the terminal alkyne, it is standard practice to use a protected form of acetylene, most commonly trimethylsilylacetylene (TMSA).[3][6][7] The TMS group serves as a robust protecting group that can be easily removed in a subsequent step under mild conditions.[4][8]
The overall workflow is a two-step process:
-
Sonogashira Coupling: Reaction of 4-iodo-1-(2-fluorophenyl)-1H-pyrazole with trimethylsilylacetylene.
-
Deprotection: Removal of the trimethylsilyl group to yield the terminal alkyne.
Caption: Workflow for the Sonogashira coupling pathway.
Synthesis of Key Intermediate: 4-Iodo-1-(2-fluorophenyl)-1H-pyrazole
The synthesis of the iodinated pyrazole precursor is critical. While multiple methods exist for pyrazole formation, a common route involves the cyclization of a 1,3-dicarbonyl equivalent with a substituted hydrazine. Subsequent direct iodination at the electron-rich C4 position can be achieved with high regioselectivity.
A plausible route involves treating 1-(2-fluorophenyl)-1H-pyrazole with an iodinating agent. Ceric ammonium nitrate (CAN)-mediated iodination with elemental iodine or the use of N-iodosuccinimide (NIS) are effective methods for achieving regioselective iodination at the C4 position of 1-aryl-pyrazoles.[9]
Experimental Protocols
Protocol 2.3.1: Sonogashira Coupling
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-1-(2-fluorophenyl)-1H-pyrazole (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.).[10]
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 3.0 eq.) as both the solvent and base.
-
Substrate Addition: Add trimethylsilylacetylene (1.2 eq.) to the mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iodopyrazole is consumed.
-
Workup: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-((trimethylsilyl)ethynyl)-1-(2-fluorophenyl)-1H-pyrazole.
Protocol 2.3.2: TMS Deprotection
-
Dissolution: Dissolve the silyl-protected pyrazole (1.0 eq.) from the previous step in methanol (MeOH).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC for the disappearance of the starting material. This deprotection is typically rapid.[8]
-
Workup: Once complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product, this compound.
Data Summary
| Step | Key Reagents | Typical Yield | Notes |
| Iodination | 1-(2-fluorophenyl)-1H-pyrazole, I₂, CAN | 80-90% | Highly regioselective for the C4 position.[9] |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N, TMSA | 75-95% | Reaction is typically clean and high-yielding. |
| Deprotection | K₂CO₃, MeOH | >95% | Mild conditions, often quantitative conversion.[8] |
Pathway II: Homologation of a Pyrazole-4-carbaldehyde
An alternative strategy involves the synthesis of a pyrazole core already bearing a functional handle at the C4 position, which is then converted into the alkyne. The aldehyde group is an excellent choice for this handle, and its transformation into a terminal alkyne can be achieved via one-carbon homologation reactions.
Strategy and Workflow
This pathway begins with the synthesis of 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde, typically via the Vilsmeier-Haack reaction.[2][11][12][13][14] This intermediate is then subjected to a homologation reaction, such as the Corey-Fuchs reaction, to install the ethynyl group.
The Corey-Fuchs reaction is a reliable two-step process that first converts an aldehyde into a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[15][16][17]
Caption: Workflow for the Corey-Fuchs homologation pathway.
Synthesis of Key Intermediate: 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles.[2][18] It involves the reaction of a substituted pyrazole with the Vilsmeier reagent, which is pre-formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Experimental Protocols
Protocol 3.3.1: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3.0 eq.) to anhydrous dimethylformamide (DMF) with stirring. Allow the mixture to stir for 30 minutes.
-
Substrate Addition: Add 1-(2-fluorophenyl)-1H-pyrazole (1.0 eq.) to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 70-80°C and stir for several hours, monitoring by TLC.[1]
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is alkaline.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the pure aldehyde.
Protocol 3.3.2: Corey-Fuchs Reaction
-
Ylide Formation (Step 1): In a dry flask under an inert atmosphere, dissolve triphenylphosphine (PPh₃, 4.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0°C and add carbon tetrabromide (CBr₄, 2.0 eq.) portion-wise. Stir for 30 minutes.
-
Aldehyde Addition: Add a solution of 1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq.) in DCM to the ylide mixture at 0°C. Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitor by TLC).
-
Workup (Step 1): Quench the reaction with water and extract with DCM. Concentrate the organic phase and purify by column chromatography to isolate the intermediate 1,1-dibromoalkene.
-
Alkyne Formation (Step 2): Dissolve the purified dibromoalkene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere.
-
Base Addition: Slowly add n-butyllithium (n-BuLi, 2.1 eq., solution in hexanes) dropwise.
-
Reaction: Stir the mixture at -78°C for 1 hour, then allow it to warm slowly to room temperature.
-
Workup (Step 2): Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product. Further purification by chromatography may be necessary.
Data Summary
| Step | Key Reagents | Typical Yield | Notes |
| Vilsmeier-Haack | POCl₃, DMF | 60-85% | A reliable method for pyrazole formylation.[14] |
| Corey-Fuchs (Step 1) | CBr₄, PPh₃ | 70-90% | The dibromoalkene intermediate is often stable and isolable. |
| Corey-Fuchs (Step 2) | n-BuLi | 60-85% | Requires anhydrous conditions and low temperatures. |
Comparative Analysis
-
Sonogashira Pathway: This route is generally preferred for its high yields, mild reaction conditions in the final steps, and operational simplicity. The main challenge can be the synthesis and purification of the initial 4-iodopyrazole. It is highly modular, allowing for the introduction of various alkyne fragments if desired.
-
Homologation Pathway: This route is an excellent alternative if the pyrazole-4-carbaldehyde is more readily accessible than the corresponding halide. The Corey-Fuchs reaction, while robust, involves stoichiometric phosphine reagents (leading to triphenylphosphine oxide as a byproduct which can complicate purification) and requires cryogenic temperatures and pyrophoric reagents (n-BuLi), which may be less desirable for large-scale synthesis. The Seyferth-Gilbert homologation or its Bestmann-Ohira modification can be considered as alternatives to the Corey-Fuchs reaction, sometimes offering milder conditions.[19][20]
Conclusion
The synthesis of this compound can be accomplished efficiently through at least two robust synthetic sequences. The Sonogashira cross-coupling of a 4-iodopyrazole with a protected acetylene source represents a highly efficient and direct approach. Alternatively, the one-carbon homologation of a 4-formylpyrazole intermediate via methods like the Corey-Fuchs reaction provides a valuable and effective alternative pathway. The selection of the optimal route will be guided by factors such as precursor availability, required scale, and laboratory capabilities. Both pathways utilize well-understood and widely-practiced organic transformations, providing reliable access to this important molecular building block.
References
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- Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
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- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. National Center for Biotechnology Information.
- The trimethylsilyl (TMS) group, used as a protecting group for al... | Study Prep in Pearson+. Pearson+.
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- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC. National Center for Biotechnology Information.
- preventing TMS alkyne deprotecting in reaction : r/Chempros - Reddit. Reddit.
- Corey-Fuchs Reaction - Alfa Chemistry. Alfa Chemistry.
- Corey-Fuchs Reaction | TCI AMERICA. TCI Chemicals.
- Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC. National Center for Biotechnology Information.
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Strategic Fluorination of Pyrazole Pharmacophores: Physicochemical Tuning and Synthetic Pathways
This guide details the strategic application of fluorine substitution within pyrazole pharmacophores, focusing on physicochemical tuning, synthetic methodologies, and structure-activity relationships (SAR) in drug discovery.
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, present in over 40 FDA-approved drugs. However, the native pyrazole core often suffers from rapid metabolic oxidation at the C4 position and suboptimal lipophilicity. Strategic fluorine substitution—ranging from single atoms to trifluoromethyl (
Physicochemical Impact of Fluorine Substitution[1][2]
The introduction of fluorine into the pyrazole ring induces profound electronic and steric changes due to fluorine’s high electronegativity (3.98 Pauling scale) and the specific nature of the
Modulation of Acidity and Basicity ( )
The pyrazole ring is amphoteric. Fluorine substitution alters the electron density, significantly shifting the
-
Acidity (N-H Deprotonation): Electron-withdrawing groups (EWG) like
at the C3 or C5 position stabilize the conjugate base (pyrazolide anion) via inductive effects.[1][2] -
Basicity (N: Protonation): Fluorination reduces the basicity of the pyridine-like nitrogen, making it less likely to be protonated at physiological pH.
Lipophilicity and Conformation[4]
-
Lipophilicity (LogP): The replacement of hydrogen with fluorine or a
group increases lipophilicity.[1] -
Conformational Bias: The
group is sterically demanding (similar volume to an isopropyl group) and can enforce specific torsion angles (the "gauche effect"), locking the pharmacophore into a bioactive conformation.
Metabolic Blocking
The C4 position of the pyrazole ring is electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes (CYP450).[1]
-
Mechanism: Direct fluorination at C4 replaces the metabolically labile
bond with a robust bond (Bond Dissociation Energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H).[1] -
Result: This blocks the formation of the 4-hydroxy-pyrazole metabolite, significantly extending the half-life (
) of the drug candidate.[1][2]
Table 1: Comparative Properties of Substituted Pyrazoles
| Substituent (R) | Position | Electronic Effect ( | Lipophilicity ( | Metabolic Stability (C4) | Primary Utility |
| -H | All | 0.00 | 0.00 | Low (Oxidation prone) | Baseline Scaffold |
| -F | C4 | +0.52 | +0.14 | High (Blocked) | Metabolic Stability |
| -CF | C3/C5 | +0.41 | +0.88 | Moderate | Potency/Selectivity |
| -Cl | C4 | +0.47 | +0.71 | High | Lipophilicity/Filling |
Visualization: SAR and Metabolic Logic[1][4]
The following diagram illustrates the structural logic applied when fluorinating a pyrazole pharmacophore.
Caption: Structural logic for fluorine substitution. C3/C5 modifications drive selectivity and permeability, while C4 fluorination primarily addresses metabolic liabilities.[2]
Synthetic Architectures
Synthesizing fluorinated pyrazoles requires distinct strategies depending on whether the fluorine is introduced de novo (building blocks) or late-stage (electrophilic fluorination).[1][2]
Strategy A: De Novo Cyclocondensation
This is the most robust method for introducing trifluoromethyl groups. It involves the condensation of hydrazines with fluorinated 1,3-dicarbonyl equivalents.
-
Reagents: Aryl hydrazine (
) + Ethyl 4,4,4-trifluoroacetoacetate.[1][2] -
Regioselectivity Challenge: The reaction produces two regioisomers (1,3-substituted vs. 1,5-substituted).
-
Control: Using ethanol usually favors the 5-hydroxy-3-trifluoromethyl intermediate (kinetic control), while acidic conditions can shift equilibrium.[1][2]
-
Mechanism:[1][2][3][7] The more nucleophilic nitrogen of the hydrazine (usually
) attacks the more electrophilic carbonyl (the one adjacent to the group is highly electrophilic due to induction, but sterics often direct attack to the non-fluorinated carbonyl).
-
Strategy B: Electrophilic Fluorination (Late-Stage)
Used primarily for installing a single fluorine atom at the C4 position of an existing pyrazole core.[1][2]
-
Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[1][2][8]
-
Conditions: Acetonitrile, Room Temperature or Reflux.
-
Mechanism:
(Electrophilic Aromatic Substitution).[1] The pyrazole C4 position is the most nucleophilic carbon.
Case Studies in Drug Design
Celecoxib (Celebrex)[3][4]
-
Fluorine Role: A
group at the C3 position. -
Mechanistic Insight: The bulky
group exploits a distinct side pocket in the COX-2 enzyme that is accessible only due to a conformational change not present in COX-1.[1][2] This confers high selectivity (375-fold).[1] Additionally, the lipophilicity of the aids in penetrating the hydrophobic channel of the enzyme.
Emerging Kinase Inhibitors (e.g., FLT3, JAK)[4]
-
Target: Various Kinases (FLT3, JAK2).
-
Fluorine Role: 4-Fluoropyrazole derivatives.[1][2][7][9][10][11]
-
Mechanistic Insight: In FLT3 inhibitors, replacing a hydrogen with fluorine at C4 prevented rapid oxidative clearance by hepatic enzymes without disrupting the critical hinge-region hydrogen bonds formed by the pyrazole nitrogens.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Aryl-3-(trifluoromethyl)pyrazole
This protocol yields the 3-CF3 isomer, common in pharmacophores like Celecoxib.[1][2]
-
Reagents:
-
Procedure:
-
Dissolve the diketone in ethanol in a round-bottom flask.
-
Add the hydrazine hydrochloride.
-
Reflux the mixture for 4–6 hours. Monitor by TLC/LC-MS.
-
Cool to room temperature.[1] The product often precipitates.
-
Workup: Filter the precipitate. If no precipitate, remove solvent in vacuo, redissolve in EtOAc, wash with water and brine.
-
Purification: Recrystallize from EtOH/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).[1]
-
-
Validation:
Protocol 2: Direct C4-Fluorination using Selectfluor[3][4]
-
Reagents:
-
Procedure:
-
Dissolve the pyrazole substrate in acetonitrile under an inert atmosphere (
).[1] -
Add Selectfluor in one portion.
-
Stir at room temperature for 12 hours. If conversion is low (check LC-MS), heat to 60°C.
-
Workup: Quench with saturated aqueous
. Extract with DCM ( ).[1] -
Safety Note: Selectfluor is an oxidant; avoid reducing agents in the mixture.
-
Synthesis Workflow Diagram
Caption: General workflow for the de novo synthesis of trifluoromethyl-pyrazoles via cyclocondensation.
References
-
Fustero, S., et al. (2011). "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." Chemical Reviews. [1][2]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1][2]
-
Mykhailiuk, P. K. (2021).[12][13] "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews. [1][2]
-
Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. [1][2]
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry. [1][2]
-
Kalgutkar, A. S., et al. (2000). "Amide derivatives of celecoxib as potent and selective cyclooxygenase-2 inhibitors."[1][2] Journal of Medicinal Chemistry.
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A Technical Guide to 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole and its Analogs: Synthesis, Properties, and Safety Considerations for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Ethynylpyrazoles in Medicinal Chemistry
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] The strategic introduction of specific substituents, such as ethynyl and fluorophenyl groups, can profoundly influence the physicochemical properties and pharmacological activity of these heterocyclic systems. The target molecule of this guide, 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole, represents a confluence of these key structural motifs. The ethynyl group offers a versatile handle for further chemical modifications, such as click chemistry, while the fluorophenyl moiety can enhance metabolic stability, binding affinity, and bioavailability.[3][4]
Section 1: Chemical Identity and Physicochemical Properties
While a specific CAS number for this compound could not be located, we can infer its properties from related structures. For context, the CAS number for the parent compound, 4-ethynyl-1H-pyrazole, is 57121-49-0.[5][6]
Table 1: Physicochemical Properties of Related Pyrazole Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 4-Ethynyl-1H-pyrazole | 57121-49-0 | C5H4N2 | 92.10 | Not Specified |
| 4-Ethynyl-1-methyl-1H-pyrazole | 39806-89-8 | C6H6N2 | 106.13 | Solid[7] |
| 4-Ethynyl-1-propyl-1H-pyrazole | 1340156-26-4 | C8H10N2 | 134.18 | Liquid or Solid |
| 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | 890652-03-6 | C10H7FN2O | 190.17 | Solid[8] |
| Pyrazole | 288-13-1 | C3H4N2 | 68.08 | Colorless Solid[1] |
Based on these analogs, this compound is expected to be a solid at room temperature with a molecular weight of approximately 188.18 g/mol . Its solubility is likely to be low in water and higher in organic solvents such as dichloromethane, ethyl acetate, and methanol.
Section 2: Synthesis Strategies
The synthesis of 1,4-disubstituted pyrazoles is a well-established area of organic chemistry. A plausible and efficient synthetic route to this compound could involve a 1,3-dipolar cycloaddition reaction.[4]
DOT Diagram: Plausible Synthesis Route
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Technical Guide: Strategic Synthesis and Bio-Application of 4-Substituted-1-Arylpyrazoles
Executive Summary
The 4-substituted-1-arylpyrazole scaffold represents a privileged structure in modern agrochemistry and pharmacology. Unlike their 3- or 5-substituted counterparts, which are readily accessible via standard Knorr-type condensations, 4-substituted derivatives often require sophisticated regioselective strategies.[1] This scaffold is the core engine of Fipronil , a blockbuster phenylpyrazole insecticide that revolutionized pest control by targeting GABA-gated chloride channels with high selectivity. Beyond agrochemicals, this moiety is increasingly relevant in oncology (kinase inhibition) and anti-inflammatory research (COX-2 pathways).[2][3]
This guide provides a technical roadmap for the rational design, robust synthesis, and biological evaluation of these heterocycles, moving beyond basic textbook definitions to field-proven protocols.
Structural Considerations & SAR
The biological efficacy of 1-arylpyrazoles hinges on the interplay between the N1-aryl group and the C4-substituent.
The N1-Aryl "Anchor"
In successful commercial examples like Fipronil, the N1-aryl group is heavily substituted with electron-withdrawing groups (EWGs), typically 2,6-dichloro-4-trifluoromethylphenyl .
-
Mechanistic Role: These EWGs lower the pKa of the pyrazole system and enhance lipophilicity (LogP), facilitating transport across the insect cuticle or blood-brain barrier.[2]
-
Steric Lock: Ortho-substitution (2,6-position) on the phenyl ring forces the aryl group out of planarity with the pyrazole ring, a conformation often critical for binding within the GABA receptor pore.
The C4 "Warhead"
The C4 position is electronically unique.[2] In a standard pyrazole ring, C4 is the most nucleophilic carbon (highest HOMO density), making it the prime target for electrophilic aromatic substitution (EAS).[2]
-
Agrochemistry: A bulky, lipophilic, electron-withdrawing group (e.g., trifluoromethylsulfinyl in Fipronil) is essential for blocking the chloride channel.
-
Medicinal Chemistry: C4 is often used as a vector to extend into solvent-exposed regions of a kinase active site, often via aryl, heteroaryl, or carboxamide linkers.
Strategic Synthesis: Pathways to the Core
Synthesizing 4-substituted-1-arylpyrazoles presents a regioselectivity challenge. Standard condensation of hydrazine with unsymmetrical 1,3-diketones typically yields a mixture of 1,3- and 1,5-isomers, leaving C4 unsubstituted.
We define two primary workflows:
-
Type A: De Novo Cyclization (Requires pre-functionalized precursors).[2]
-
Type B: Post-Synthetic Functionalization (Uses the nucleophilicity of C4).[2]
Visualization: Synthetic Decision Tree
Figure 1: Strategic decision tree for accessing 4-substituted pyrazoles.[2] Route B is generally preferred for generating diverse libraries (SAR exploration).[2]
Detailed Experimental Protocols
The following protocols are selected for their robustness and reproducibility in a drug discovery setting.
Protocol A: Vilsmeier-Haack Formylation (Introduction of C4-CHO)
This is the gold standard for activating the C4 position.[2] The resulting aldehyde is a versatile handle for reductive amination, oxidation to acids, or Knoevenagel condensations.
Mechanistic Insight: The pyrazole C4 carbon acts as a nucleophile, attacking the electrophilic Vilsmeier reagent (chloroiminium ion).[2] The electron-rich nature of the pyrazole ring facilitates this even with deactivated N1-aryl groups.
Reagents:
-
Substrate: 1-Arylpyrazole (1.0 equiv)[2]
-
POCl₃ (Phosphorus oxychloride): 3.0 – 5.0 equiv[2]
-
DMF (Dimethylformamide): 10.0 equiv (Solvent/Reagent)[2]
-
Ice/Water for quenching.[2]
Step-by-Step Workflow:
-
Reagent Formation (Critical Safety Step): In a flame-dried round-bottom flask under N₂, cool neat DMF to 0°C. Add POCl₃ dropwise over 20 minutes. Note: The reaction is exothermic.[2] Ensure T < 5°C to prevent thermal runaway. Stir for 30 mins to form the white/yellow Vilsmeier salt.
-
Addition: Dissolve the 1-arylpyrazole in a minimum volume of DMF and add dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: Remove the ice bath and heat the mixture to 80–90°C for 3–6 hours. Monitor by TLC (the iminium intermediate may be visible; hydrolysis is required to see the aldehyde).[2]
-
Quenching/Hydrolysis: Cool to RT. Pour the reaction mixture slowly onto crushed ice buffered with sodium acetate (to neutralize HCl). Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.
-
Isolation: The product often precipitates as a solid.[2] Filter, wash with water, and recrystallize from Ethanol/Water. If oil forms, extract with DCM.
Protocol B: Microwave-Assisted Suzuki Coupling (C4-Arylation)
For installing aryl or heteroaryl groups at C4, a Suzuki coupling on a 4-bromo/iodo intermediate is superior to de novo synthesis.[2]
Reagents:
-
Substrate: 4-Iodo-1-arylpyrazole (1.0 equiv)[2]
-
Boronic Acid: Ar-B(OH)₂ (1.5 equiv)[2]
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)[2]
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃[2]
-
Solvent: DME/Water (4:1 ratio)[2]
Step-by-Step Workflow:
-
Setup: In a microwave-safe vial, combine the 4-iodopyrazole, boronic acid, and base.
-
Degassing: Add the solvent system.[2] Bubble Nitrogen through the solution for 5 minutes (essential to prevent Pd oxidation). Add the Pd catalyst last.[2]
-
Irradiation: Seal the vial. Heat in a microwave reactor at 100°C for 20–30 minutes . (Conventional heating requires reflux for 12–24 hours).
-
Workup: Filter through a Celite pad to remove Pd residues.[2] Dilute with EtOAc, wash with brine, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Biological Application: The GABA Antagonist Mode
The most commercially significant application of 4-substituted-1-arylpyrazoles is in insecticides like Fipronil.
Mechanism of Action: Fipronil acts as a potent non-competitive antagonist at the GABA-gated chloride channel (GABA-Cl).[2] By binding to the pore, it blocks the influx of chloride ions, preventing neuronal hyperpolarization. This leads to hyperexcitation of the insect central nervous system, convulsions, and death.
Selectivity (The Safety Margin): Fipronil exhibits high affinity for insect GABA receptors but low affinity for mammalian ones.[2][4] This selectivity is partly driven by differences in the receptor subunits (e.g., the presence of specific amino acid residues in the transmembrane domain of insect receptors that accommodate the bulky C4-trifluoromethylsulfinyl group).[2]
Visualization: GABA Receptor Blockade
Figure 2: Mechanism of action for Fipronil-class insecticides.[2] The 4-substituted moiety is critical for the "Blockade" step.
Quantitative Data: Activity Comparison
The following table summarizes the effect of C4-substitution on biological activity (generalized from SAR data in references).
| Compound Class | C4-Substituent | Primary Activity | Potency (Relative) |
| Fipronil | -S(O)CF₃ (Trifluoromethylsulfinyl) | Insecticide (GABA) | High (nM range) |
| Desulfinyl-Fipronil | -H | Insecticide (GABA) | Moderate (Lower selectivity) |
| Fipronil Sulfone | -SO₂CF₃ | Insecticide (GABA) | High (Persistent metabolite) |
| Celecoxib Analog | -Aryl / -Sulfonamide | Anti-inflammatory (COX-2) | High (nM range) |
| Kinase Inhibitors | -NH-CO-Aryl (Amide linker) | Anticancer (CDK/VEGFR) | Variable (Library dependent) |
References
-
Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Organic Chemistry Portal. [Link]
-
Fipronil: Mechanisms for Selective Toxicity. Proceedings of the National Academy of Sciences (PNAS). [Link][2]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link] (General Journal Link for verification of method described in text).[2]
-
Fipronil Fact Sheet. National Pesticide Information Center. [Link][2]
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Bioisosteric Applications of Ethynyl Pyrazoles in Drug Design
Executive Summary
The ethynyl pyrazole motif represents a high-value structural hybrid in modern medicinal chemistry, merging the favorable physicochemical profile of the pyrazole ring with the unique steric and electronic properties of the ethynyl (acetylenic) group. This guide analyzes the utility of ethynyl pyrazoles as bioisosteres for phenyl rings, halides, and flexible linkers. By leveraging the rigidity of the alkyne and the hydrogen-bond donor/acceptor capabilities of the pyrazole, this scaffold offers a strategic solution for optimizing potency, metabolic stability, and solubility in kinase inhibitors, GPCR ligands, and molecular glues.
Part 1: Bioisosteric Rationale & Mechanistic Logic
The Structural Triad: Phenyl vs. Pyrazole vs. Ethynyl Pyrazole
The transition from a phenyl ring to an ethynyl pyrazole is not merely a reduction in lipophilicity; it is a recalibration of the molecule's interaction vectors.
-
Phenyl Ring: Classic hydrophobic core, often metabolically liable (CYP450 oxidation at para positions), planar, and electronically neutral.
-
Pyrazole: Introduces polarity (lowers LogP), offers H-bond donor (NH) and acceptor (N) sites, and improves aqueous solubility. However, simple pyrazoles can sometimes lack the "reach" to fill deep hydrophobic pockets.
-
Ethynyl Pyrazole: The addition of the ethynyl group (–C≡C–) at the 3- or 4-position creates a "rigid rod" extension. This motif mimics the spatial occupancy of a phenyl ring or an iodine atom but with a significantly narrower steric profile and distinct electronic quadrupole moments.
Electronic & Steric Advantages
The ethynyl group acts as a non-classical bioisostere for halogens (specifically Iodine) and methyl groups, while the pyrazole core anchors the molecule via hydrogen bonding.
-
Metabolic Shielding: Unlike phenyl rings, which are prone to epoxidation or hydroxylation, the ethynyl pyrazole core is generally more resistant to oxidative metabolism. The alkyne carbon is sp-hybridized, making it less susceptible to electrophilic attack by CYP enzymes compared to sp2 aromatic carbons.
-
The "Acetylene Spacer" Effect: The linear geometry of the alkyne allows the pyrazole to project deep into narrow enzyme channels (e.g., the gatekeeper region of kinases) without incurring the steric penalties of a bulky methylene or ethylene linker.
Visualization: Bioisosteric Evolution Pathway
The following diagram illustrates the logical flow of optimizing a lead compound by transitioning from a phenyl core to an ethynyl pyrazole scaffold.
Figure 1: Strategic evolution from phenyl to ethynyl pyrazole, highlighting the optimization of physicochemical properties and binding geometry.
Part 2: Physicochemical & ADME Profiling
The following table summarizes the comparative advantage of the ethynyl pyrazole moiety against standard aromatic motifs. Data represents average trends derived from matched molecular pair (MMP) analysis in kinase inhibitor datasets.
| Property | Phenyl Ring | Pyrazole (Unsubst.) | 4-Ethynyl Pyrazole | Impact on Drug Design |
| LogP (Lipophilicity) | High (~2.1) | Low (~0.2 - 0.5) | Moderate (~0.8 - 1.2) | Balances permeability with solubility. |
| H-Bond Donors (HBD) | 0 | 1 (NH) | 1 (NH) | Critical for anchoring in ATP-binding sites (e.g., Hinge region). |
| H-Bond Acceptors (HBA) | 0 | 1 (N) | 1 (N) | Interacts with water networks or backbone amides. |
| Metabolic Stability | Low (CYP Oxidation) | Moderate (N-Glucuronidation) | High (Resists Oxidation) | Prolongs half-life ( |
| Steric Geometry | Planar, Broad | Planar, Compact | Linear Extension | "Needle-like" penetration into narrow sub-pockets. |
| Electronic Character | Electron Rich ( | Electron Rich ( | Polarized | Alkyne acts as a weak H-bond acceptor via |
Part 3: Applications & Case Studies
Kinase Inhibitors: Targeting the Gatekeeper
In kinase drug discovery, accessing the hydrophobic back-pocket (adjacent to the ATP binding site) often requires a linker that can pass through the "gatekeeper" residue.
-
Mechanism: The ethynyl pyrazole serves as a rigid bridge. The pyrazole N-H hydrogen bonds with the hinge region (e.g., Glu/Met backbone), while the ethynyl group projects a hydrophobic tail (aryl or alkyl) past the gatekeeper residue (often Threonine or Methionine) into the back pocket.
-
Example: In JNK (c-Jun N-terminal kinase) inhibitors, replacing a flexible ethylene linker with an ethynyl spacer maintains potency but significantly rigidifies the molecule, reducing the entropic penalty of binding.
p53 Mutant Reactivation (Y220C)
The Y220C mutation in p53 creates a narrow, hydrophobic surface crevice that destabilizes the protein.[1][2]
-
Application: Small molecules designed to fill this crevice often utilize an acetylene linker to position an aromatic group deeply into the pocket. While early iterations used ethynyl phenols (acting as iodine bioisosteres), newer scaffolds explore ethynyl-heterocycles to improve water solubility while maintaining the critical "rod-like" geometry required to span the Y220C defect.
Click Chemistry in Fragment-Based Design
The terminal alkyne of an ethynyl pyrazole is a "ready-to-use" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Workflow: Researchers synthesize a library of 4-ethynylpyrazoles. These are then "clicked" with various azide-tagged fragments to rapidly generate a diverse library of bi-heteroaryl compounds for High-Throughput Screening (HTS). This allows for rapid exploration of SAR (Structure-Activity Relationships) around the pyrazole core.
Part 4: Experimental Protocol
Synthesis of 4-Ethynyl-1-methyl-1H-pyrazole via Sonogashira Coupling
This protocol describes the installation of the ethynyl group onto a halogenated pyrazole core, a critical step in generating this bioisostere.
Objective: Synthesize 4-((trimethylsilyl)ethynyl)-1-methyl-1H-pyrazole followed by deprotection to yield the free alkyne.
Reagents:
-
Substrate: 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Alkyne Source: Ethynyltrimethylsilane (TMS-acetylene) (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 equiv)
-
Co-Catalyst: Copper(I) iodide [CuI] (0.10 equiv)
-
Base/Solvent: Triethylamine (Et3N) / Tetrahydrofuran (THF) (1:1 ratio) or pure Et3N.
-
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with Argon or Nitrogen to remove oxygen (critical to prevent homocoupling of the alkyne).
-
-
Coupling Reaction (Sonogashira):
-
Dissolve 4-iodo-1-methyl-1H-pyrazole (1.0 g, 4.8 mmol) in dry THF/Et3N (20 mL, degassed).
-
Add Pd(PPh3)2Cl2 (168 mg, 0.24 mmol) and CuI (91 mg, 0.48 mmol). The solution may turn dark.
-
Add TMS-acetylene (0.81 mL, 5.76 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature (or mild heat, 40°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS for the disappearance of the iodide.
-
-
Work-up:
-
Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve in EtOAc, wash with water and brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the TMS-protected intermediate.
-
-
Desilylation (Deprotection):
-
Dissolve the TMS-intermediate in THF (10 mL).
-
Add TBAF (1.0 M in THF, 1.1 equiv) dropwise at 0°C.
-
Stir for 30 minutes at 0°C, then warm to room temperature.
-
Work-up: Quench with saturated NH4Cl solution. Extract with Et2O or EtOAc.
-
Purification: Short silica plug or distillation (if volatile) to yield 4-ethynyl-1-methyl-1H-pyrazole .
-
Reaction Scheme Visualization
Figure 2: Synthetic route for accessing the ethynyl pyrazole building block.
References
-
Bioisosteric Replacement Strategies in Drug Design Title: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design Source: Journal of Medicinal Chemistry URL:[Link]
-
Ethynyl Group as a Halogen Bioisostere Title: Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere Source: Journal of Medicinal Chemistry (NIH/PubMed) URL:[Link]
-
p53 Y220C Reactivation via Ethynyl/Alkyne Linkers Title: Discovery of Rezatapopt (PC14586), a First-in-Class, Small-Molecule Reactivator of p53 Y220C Mutant Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Pyrazoles in Kinase Inhibitor Design Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: Combinatorial Chemistry & High Throughput Screening URL:[Link]
-
General Pyrazole Synthesis & Properties Title: 4-Ethynyl-1-methyl-1H-pyrazole Physicochemical Data Source: EPA CompTox Chemicals Dashboard URL:[Link]
Sources
Navigating the Metabolic Landscape of Fluorophenyl Pyrazole Scaffolds in Drug Discovery
An In-depth Technical Guide:
Introduction: The Critical Role of Metabolic Stability
In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success. A compound's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions[1][2]. Rapid metabolism can lead to sub-therapeutic plasma concentrations, while the formation of reactive or toxic metabolites poses significant safety risks[3][4]. Therefore, a deep understanding and early assessment of metabolic fate are paramount for guiding medicinal chemistry efforts and selecting robust drug candidates.[5]
The pyrazole ring is a privileged scaffold in modern medicinal chemistry, featured in numerous FDA-approved drugs due to its versatile biological activities and synthetic accessibility.[6][7][8] Its unique electronic properties allow it to serve as a bioisostere for other aromatic systems, often improving physicochemical properties like solubility while maintaining or enhancing target engagement.[7][9] When combined with a fluorophenyl moiety, the resulting scaffold offers a powerful tool for drug designers. The strategic incorporation of fluorine is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[3][10][11][12] The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[13][14] This guide provides a comprehensive technical overview of the metabolic stability of fluorophenyl pyrazole scaffolds, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Core Principles of Fluorophenyl Pyrazole Metabolism
The metabolic fate of a fluorophenyl pyrazole scaffold is primarily governed by the interplay between the inherent chemical properties of the molecule and the enzymatic machinery of the body, located mainly in the liver.[5][15]
The Key Enzymatic Players
Drug metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.
-
Cytochrome P450 (CYP) Superfamily: These heme-containing enzymes are the primary drivers of Phase I oxidative metabolism for a vast majority of drugs.[16] For pyrazole-containing structures, specific isoforms like CYP2E1 have been implicated in ring oxidation.[17][18] Other major isoforms involved in drug metabolism, such as CYP3A4, CYP2C9, and CYP1A2 , may also contribute, particularly to the oxidation of the phenyl ring or other substituents.[16][19]
-
Flavin-containing Monooxygenases (FMOs): These enzymes can catalyze the N-oxidation of nitrogen-containing heterocycles, representing an alternative oxidative pathway.[19]
-
Phase II Enzymes: If Phase I metabolism introduces a hydroxyl group (e.g., through aromatic hydroxylation), the molecule can be further processed by enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), which attach polar moieties to facilitate excretion.[15]
Common Biotransformation Pathways
Understanding the potential "soft spots" on the fluorophenyl pyrazole scaffold is crucial for rational drug design.
-
Aromatic Hydroxylation of the Phenyl Ring: Unsubstituted positions on the phenyl ring are susceptible to CYP-mediated hydroxylation. The introduction of a fluorine atom serves as a powerful blocking group, preventing metabolism at that position.[13][20] However, this can sometimes redirect metabolism to other available positions on the ring or elsewhere on the molecule.
-
Oxidation of the Pyrazole Ring: While generally considered a metabolically stable heterocycle, the pyrazole ring is not inert.[8][17] Oxidation can still occur, potentially leading to ring-opened metabolites or hydroxylated products, a process that may be mediated by CYP2E1.[17]
-
Metabolism of Substituents: Alkyl or other functional groups attached to either the phenyl or pyrazole ring are common sites of metabolism. This can include N-dealkylation or oxidation at carbons alpha to the heteroatoms.[19][20]
The Decisive Influence of Fluorine
The strategic placement of fluorine is a cornerstone of modern medicinal chemistry for enhancing metabolic stability.[3][12]
-
Metabolic Blocking: As mentioned, the high strength of the C-F bond (bond dissociation energy of ~110 kcal/mol versus ~98 kcal/mol for a C-H bond) makes it highly resistant to cleavage by CYP enzymes, effectively shielding that position from oxidative attack.[13][14]
-
Electronic Modulation: Fluorine is the most electronegative element, and its presence significantly withdraws electron density from the aromatic ring.[3][11] This deactivation makes the ring less susceptible to electrophilic attack by oxidative enzymes, a common strategy for mitigating P450-mediated metabolism.[4][21]
-
Altered Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic amines and increase lipophilicity, which can influence how the drug interacts with metabolic enzymes and cellular membranes.[3][13]
The diagram below illustrates the potential metabolic pathways for a generic fluorophenyl pyrazole scaffold.
Caption: Iterative workflow for metabolic stability assessment and optimization.
Detailed Experimental Protocol: Liver Microsomal Stability Assay
This protocol provides a self-validating system for determining in vitro metabolic stability.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive Control Compound (e.g., Verapamil, a compound with known high clearance)
-
Negative Control Compound (e.g., Warfarin, a compound with known low clearance)
-
Ice-cold Acetonitrile (ACN) with an internal standard for quenching and protein precipitation
-
96-well incubation and collection plates
-
LC-MS/MS system for quantification
Procedure:
-
Preparation: Thaw liver microsomes and other reagents on ice. Prepare the master mix by diluting the microsomes in phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL).
-
Compound Incubation:
-
Add the test compound and control compounds to the incubation plate to a final concentration of 1 µM.
-
Pre-warm the plate at 37°C for 10 minutes.
-
-
Initiating the Reaction (T=0):
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
Immediately quench the T=0 time point by transferring an aliquot of the reaction mixture to a collection plate containing ice-cold ACN with an internal standard.
-
-
Time-Course Incubation: Incubate the reaction plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots to the collection plate containing the quenching solution.
-
Negative Control: Run a parallel incubation without the NADPH regenerating system. This control validates that the observed compound loss is due to NADPH-dependent (i.e., CYP-mediated) metabolism.
-
Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis and Interpretation
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k .
-
Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug. It is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) [15] Table 1: Example Metabolic Stability Data for a Hypothetical Compound Series
| Compound | Modification | t½ (min) in HLM | CLint (µL/min/mg) | Stability Category |
| 1a | Parent (p-H) | 8 | 173.3 | High Clearance |
| 1b | p-Fluoro | 45 | 30.8 | Moderate Clearance |
| 1c | m-Fluoro | 52 | 26.7 | Low-Moderate Clearance |
| 1d | p-Fluoro, Pyrazole-CH3 | >120 | <11.6 | Low Clearance |
This data illustrates how strategic modifications, such as adding fluorine to block para-hydroxylation (1a -> 1b) and then adding a methyl group to sterically hinder pyrazole oxidation (1b -> 1d), can systematically improve metabolic stability.
Section 3: Strategies for Enhancing Metabolic Stability
When a compound exhibits moderate to high clearance, a systematic, structure-based approach is required to improve its metabolic profile.
-
Blocking Metabolically Labile Sites: This is the most direct strategy. Once metabolite identification studies pinpoint a "soft spot," that position can be blocked. Fluorine is a classic choice, but other groups like methyl or deuterium (to leverage the kinetic isotope effect) can also be effective. [20]* Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing logP by introducing polar groups or replacing lipophilic moieties can decrease the rate of metabolism. [22]* Steric Hindrance: Introducing bulky substituents near a known metabolic site can sterically shield it from the active site of the metabolizing enzyme, thereby reducing the reaction rate. [23]* Scaffold Hopping and Bioisosteric Replacement: If the core scaffold itself is the primary source of instability, it may be necessary to replace it. For example, replacing a phenyl ring with a more electron-deficient pyridine or pyrimidine ring can make the system more resistant to oxidation. [4][21][23]This approach modifies the electronic structure to be less favorable for CYP-mediated oxidation. [21]
Conclusion
The fluorophenyl pyrazole scaffold is a valuable asset in medicinal chemistry, offering a robust framework for designing targeted therapeutics. However, achieving optimal drug-like properties necessitates a proactive and rigorous assessment of metabolic stability. By understanding the fundamental principles of biotransformation, employing a tiered and validated in vitro testing strategy, and applying rational design principles to mitigate metabolic liabilities, researchers can significantly enhance the probability of advancing potent, safe, and effective drug candidates. The iterative cycle of testing, analysis, and structural modification is the key to successfully navigating the complex metabolic landscape and delivering the next generation of innovative medicines.
References
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. Retrieved from [Link]
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Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Retrieved from [Link]
-
LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]
-
Mague, J. T. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]
-
Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
Johnson, T. A., & Stout, S. L. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 4081-4111. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved from [Link]
-
Frontiers Media. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]
-
Moore, T. W., & Scott, P. J. H. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 11, 18-29. Retrieved from [Link]
-
New England Drug Metabolism Discussion Group. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
Future Science. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
MDPI. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
Semantic Scholar. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]
-
MDPI. (2020, April 9). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Retrieved from [Link]
- Google Patents. (n.d.). WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors.
-
PubMed. (2004, February 15). The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes. Retrieved from [Link]
-
Royal Society of Chemistry Publishing. (n.d.). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Retrieved from [Link]
-
MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
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Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
-
National Institutes of Health. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
-
ResearchGate. (2026, January 2). Pyrazole-based N-phenyl pyrazolines: Synthesis, docking, and pharmacological evaluation. Retrieved from [Link]
-
Sci-Hub. (n.d.). Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver. Retrieved from [Link]
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Methodological & Application
Introduction: The Strategic Importance of Pyrazole Alkynylation
An Application Guide to Sonogashira Coupling for the Synthesis of 4-Aryl/Heteroaryl-Ethynyl Pyrazoles
The pyrazole motif is a cornerstone in medicinal chemistry and drug development, appearing in blockbuster drugs such as Celecoxib (an anti-inflammatory), Tepoxalin (a veterinary painkiller), and Dimetilan (an insecticide)[1]. The ability to functionalize the pyrazole core at specific positions is critical for modulating its pharmacological properties. The introduction of an ethynyl linkage at the C4 position, in particular, opens a gateway to a vast chemical space, enabling the creation of rigid, linear extensions to probe biological targets or to serve as handles for further diversification, for instance, in "click chemistry" applications.
The Sonogashira cross-coupling reaction is an exceptionally powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes)[2][3][4]. Developed by Kenkichi Sonogashira, the classic protocol employs a dual catalytic system of palladium and copper(I) under mild, basic conditions[2][5]. This reaction's high functional group tolerance and reliability make it an ideal choice for the late-stage functionalization of complex molecules, a common scenario in drug discovery programs[6][7].
This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and troubleshooting advice for successfully applying the Sonogashira coupling to 4-ethynyl pyrazoles.
The Catalytic Heart of the Reaction: Mechanism and Key Species
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle[8][9]. Understanding these cycles is paramount for rational optimization and troubleshooting.
The Palladium Cycle: This is the main engine of the cross-coupling.
-
Reductive Elimination: An active Pd(0) species is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for the halide is I > Br > Cl[2].
-
Transmetalation: The alkyne, activated by the copper cycle, is transferred from copper to the palladium center.
-
Reductive Elimination: The final coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the cycle.
The Copper Cycle: This cycle's primary function is to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton[9].
-
Deprotonation: A base deprotonates the alkyne to form a highly reactive copper(I) acetylide intermediate[9][10].
-
Acetylide Transfer: This copper acetylide is the species that participates in the transmetalation step with the palladium center.
The interplay between these two cycles allows the reaction to proceed under significantly milder conditions than early palladium-only methods[2][11].
Optimizing Reaction Parameters for 4-Ethynyl Pyrazoles
The success of the coupling hinges on the careful selection of several key components.
1. Palladium Catalyst and Ligands: The choice of the palladium source is crucial. Standard, commercially available precatalysts are often sufficient.
-
PdCl₂(PPh₃)₂ and Pd(PPh₃)₄: These are the most common and robust catalysts for Sonogashira couplings. They are generally stable to air and moisture, simplifying handling.[6]
-
N-Heterocyclic Carbene (NHC) Ligands: For challenging substrates, particularly less reactive aryl chlorides or sterically hindered partners, palladium complexes with NHC ligands can offer superior catalytic activity.[8][12]
2. The Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. Its role is to facilitate the deprotonation of the alkyne and form the reactive copper acetylide species, thereby accelerating the reaction.[9][10]
-
Copper-Free Conditions: A significant side reaction in Sonogashira couplings is the oxidative homocoupling of the alkyne (Glaser coupling), which forms a diyne byproduct[2][13]. This is particularly problematic with electron-rich alkynes or when reactions are run open to the air. To mitigate this, copper-free protocols have been developed[13][14]. These reactions often require a stronger base, more reactive palladium catalysts, or higher temperatures to proceed efficiently[13].
3. Base Selection: The base serves a dual purpose: it neutralizes the hydrogen halide (HX) byproduct formed during the reaction and facilitates the deprotonation of the terminal alkyne[2].
-
Amine Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are workhorse bases that can often serve as both the base and a co-solvent[2][6]. Piperidine is another effective option[15].
-
Inorganic Bases: For sensitive substrates where amine reactivity is a concern, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, typically in a polar aprotic solvent like DMF[2].
4. Solvent System: The solvent must solubilize all reactants and catalysts. The choice can significantly impact reaction rates and outcomes.
-
Amine Solvents: Using an amine base like TEA as the solvent is a classic approach[2].
-
Aprotic Solvents: N,N-Dimethylformamide (DMF) is an excellent choice due to its high polarity, ability to dissolve a wide range of compounds, and high boiling point[16]. Tetrahydrofuran (THF) and toluene are also commonly employed[6][16][17].
-
Aqueous Media: For green chemistry applications, reactions can be run in water, often with the aid of additives or specialized water-soluble ligands[18][19].
Standardized Protocol: Sonogashira Coupling of 4-Ethynyl Pyrazole with an Aryl Iodide
This protocol provides a reliable starting point for the coupling of a generic 4-ethynyl pyrazole with an aryl iodide.
Materials:
-
4-Ethynyl pyrazole derivative (1.0 equiv)
-
Aryl iodide (1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 equiv, 4 mol%)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 4-ethynyl pyrazole (1.0 equiv), aryl iodide (1.1 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. This step is critical to prevent catalyst degradation and alkyne homocoupling[15].
-
Solvent Addition: Through the septum, add anhydrous THF and anhydrous TEA via syringe. A common solvent ratio is 2:1 THF:TEA. The total volume should be sufficient to create a solution of approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Stir the reaction mixture at room temperature. For less reactive substrates (e.g., aryl bromides), gentle heating (40-60 °C) may be required.
-
Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium and copper salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (to quench and remove copper salts) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(aryl-ethynyl)pyrazole.
Workflow Visualization
Comparative Table of Reaction Conditions
The optimal conditions can vary based on the specific substituents on both the pyrazole and the coupling partner. The following table summarizes reported conditions for related heteroaryl couplings.
| Aryl Halide (equiv) | Alkyne (equiv) | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodoanisole (1.0) | Phenylacetylene (1.5) | Pd/HAP (0.24) | None | Na₂OAc (1.5) | DMSO | 90 | >99 | [20] |
| 4-Iodoisoxazole (1.0) | Phenylacetylene (1.2) | Pd(PPh₃)₄ (5) | 10 | TEA (2.0) | THF | 60 | 98 | [21] |
| 4-Bromopyridine HCl (1.0) | 4-Ethynyl-N,N-dimethylaniline (1.0) | PdCl₂(PPh₃)₂ (2) | 1 | Piperidine (~3) | CH₃CN | Reflux | 92 | [15] |
| 4-Iodo-3H-pyrazole (1.0) | Phenylacetylene (1.2) | Pd(PPh₃)₄ (5) | 10 | TEA (2.0) | THF | RT | 85 | [22] |
| Aryl Iodide (1.0) | Terminal Alkyne (1.0) | Magnetic Pd (1.2 wt%) | - | TEA (3.0) | H₂O | 80 | 95-99 | [19] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficiently reactive aryl halide (e.g., chloride).3. Reaction temperature too low. | 1. Use a fresh catalyst source. Ensure the inert atmosphere is rigorously maintained.2. Switch to a more active ligand system (e.g., an NHC-Pd complex). If possible, use the aryl bromide or iodide instead of the chloride.3. Gradually increase the reaction temperature (e.g., to 50-80 °C). |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction flask.2. High concentration of copper catalyst. | 1. Improve the degassing procedure (multiple evacuate/backfill cycles). Maintain a positive pressure of inert gas.2. Reduce the amount of CuI (e.g., to 1-2 mol%). Consider switching to a copper-free protocol.[13] |
| Decomposition of Starting Materials | 1. Base is too strong or incompatible with functional groups.2. Reaction temperature is too high. | 1. Switch from an amine base to a milder inorganic base like K₂CO₃.2. Run the reaction at a lower temperature for a longer period. |
| Complex Mixture of Products | 1. Side reactions due to unprotected functional groups on substrates.2. Catalyst-mediated isomerization or degradation. | 1. Protect sensitive functional groups (e.g., primary amines, acidic protons) before the coupling reaction.2. Screen different palladium catalysts and ligands; a different ligand sphere can alter selectivity. |
References
-
Sonogashira coupling - Wikipedia . Wikipedia. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. ResearchGate. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex . Molecules. [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview . Preprints.org. [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained . Vedantu. [Link]
-
Sonogashira Coupling . Organic Chemistry Portal. [Link]
-
The Sonogashira coupling reaction mechanism. ResearchGate. [Link]
-
Sonogashira Cross-Coupling . J&K Scientific LLC. [Link]
-
What is the best procedure for Sonogashira coupling? . ResearchGate. [Link]
-
What is the role of copper in the Sonogashira coupling reaction? . Pearson+. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . RSC Publishing. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview . RSC Publishing. [Link]
-
Copper-free Sonogashira coupling . The reaction monitoring blog. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids . Beilstein Journal of Organic Chemistry. [Link]
-
Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase . The Journal of Organic Chemistry. [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development . DSpace@MIT. [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions . Sci-Hub. [Link]
-
Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides . Accounts of Chemical Research. [Link]
-
N‐Heterocycle carbene ligands in Sonogashira coupling reported by Yaşar group. ResearchGate. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews. [Link]
-
Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand . Nature Communications. [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications . Journal of Chemical and Pharmaceutical Research. [Link]
-
Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine . ResearchGate. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling . NTU Scholars. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . Molecules. [Link]
-
Soft Heteroleptic N-Heterocyclic Carbene Palladium(II) Species for Efficient Catalytic Routes to Alkynones via Carbonylative Sonogashira Coupling . ACS Omega. [Link]
-
Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones . Chemical Communications. [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN . Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of tetrasubstituted pyrazoles 4. ResearchGate. [Link]
-
Scheme 3. Synthesis of 4-Vinylpyrazoles 4a−4d a . ResearchGate. [Link]
-
Cu- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst . Chemical Engineering Transactions. [Link]
-
Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents . Beilstein Journal of Organic Chemistry. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . Catalysts. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . Molecules. [Link]
-
Development of the Inverse Sonogashira Reaction for DEL Synthesis . ACS Medicinal Chemistry Letters. [Link]
-
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction . RSC Advances. [Link]
Sources
- 1. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
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- 7. jocpr.com [jocpr.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 10. What is the role of copper in the Sonogashira coupling reaction? | Study Prep in Pearson+ [pearson.com]
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- 12. researchgate.net [researchgate.net]
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- 19. mdpi.com [mdpi.com]
- 20. cetjournal.it [cetjournal.it]
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- 22. mdpi.com [mdpi.com]
Application Note: Synthesis of 1,2,3-Triazoles via CuAAC using 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole
Abstract & Introduction
This application note details the protocol for synthesizing 1,4-disubstituted 1,2,3-triazoles utilizing 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole as the core scaffold. The fusion of a pyrazole pharmacophore with a triazole bioisostere is a privileged structural motif in medicinal chemistry, frequently observed in kinase inhibitors (e.g., c-Met, ALK), antifungal agents, and factor Xa inhibitors.
The presence of the 2-fluorophenyl moiety introduces specific electronic and steric properties that enhance metabolic stability and lipophilicity, while the triazole ring serves as a stable amide bond surrogate. This guide focuses on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , providing a robust, regioselective pathway to the 1,4-isomer under mild conditions.[1][2]
Key Chemical Attributes[1][2][3][4][5][6][7][8][9][10]
-
Substrate: this compound (Terminal Alkyne).
-
Reaction Type: Huisgen 1,3-dipolar cycloaddition (Stepwise Cu-catalyzed).
-
Regioselectivity: >98% 1,4-disubstituted triazole.
-
Critical Utility: Fragment-based drug discovery (FBDD) and bioconjugation.
Mechanistic Basis
The thermal reaction between an azide and an alkyne is slow and produces a mixture of 1,4- and 1,5-regioisomers. The use of a Copper(I) catalyst accelerates the reaction rate by up to
Reaction Cycle[1][3][5][10]
-
-Complexation: Cu(I) coordinates to the alkyne
-system. -
Deprotonation: Formation of a copper(I)-acetylide intermediate (active species).
-
Ligation: Coordination of the azide to the copper center.
-
Cyclization: Formation of the metallacycle intermediate.
-
Protonation & Release: Ring contraction and protonolysis release the triazole product and regenerate the Cu(I) catalyst.
Mechanistic Diagram (Graphviz)
Figure 1: Catalytic cycle of the CuAAC reaction converting the pyrazole-alkyne to the triazole product.
Experimental Protocols
We present two protocols. Method A is the standard "Click" condition suitable for robust substrates. Method B is a lipophilic alternative for complex organic azides where water solubility is poor.
Materials Required
| Reagent | Role | Purity/Grade |
| This compound | Limiting Reagent | >95% (HPLC) |
| Organic Azide (R-N | Coupling Partner | 1.0–1.2 equiv |
| CuSO | Pre-catalyst | ACS Reagent |
| Sodium Ascorbate (NaAsc) | Reductant | >98% |
| TBTA (Ligand) | Cu(I) Stabilizer | 97% |
| Solvents | Reaction Medium | t-BuOH, DMSO, Water (Milli-Q) |
Method A: Aqueous/Alcoholic (The "Green" Standard)
Best for: Azides with moderate polarity; biologically relevant scaffolds.
-
Preparation: In a 20 mL scintillation vial, dissolve This compound (1.0 equiv, e.g., 0.5 mmol) and the Organic Azide (1.1 equiv) in t-BuOH (2.5 mL).
-
Catalyst Solution: In a separate tube, dissolve CuSO
·5H O (0.1 equiv) and Sodium Ascorbate (0.5 equiv) in Water (2.5 mL). The solution should turn bright yellow/orange (indicating Cu(I) generation). -
Initiation: Add the aqueous catalyst solution to the organic vial.
-
Note: The final solvent ratio is 1:1 t-BuOH:Water.
-
-
Reaction: Cap the vial and stir vigorously at Room Temperature (25°C) for 4–16 hours.
-
Monitoring: Check by TLC (visualize with UV or KMnO
stain) or LC-MS. The alkyne starting material should disappear.
-
-
Workup:
-
Dilute with water (10 mL).
-
If the product precipitates: Filter the solid, wash with cold water and dilute NH
OH (to remove Cu traces), and dry. -
If product remains soluble: Extract with Ethyl Acetate (3 x 10 mL), wash combined organics with brine, dry over Na
SO , and concentrate.
-
Method B: Ligand-Accelerated Organic Phase
Best for: Highly lipophilic substrates or sterically hindered azides.
-
Dissolution: Dissolve the Alkyne (1.0 equiv) and Azide (1.1 equiv) in DMSO or DMF (0.2 M concentration).
-
Ligand Addition: Add TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.1 equiv).
-
Why TBTA? It stabilizes the Cu(I) oxidation state in organic solvents and prevents disproportionation, protecting the catalyst from oxidation by air.
-
-
Catalyst Addition: Add CuI (Copper(I) Iodide) (0.05 equiv) or Cu(MeCN)
PF (0.05 equiv). -
Reaction: Stir at 40–60°C under an inert atmosphere (N
or Ar) for 2–8 hours. -
Workup:
-
Dilute reaction mixture with EtOAc (30 mL).
-
Wash with 10% LiCl solution (3 x 10 mL) to remove DMSO/DMF.
-
Wash with 5% NH
OH solution (to chelate Cu). -
Dry and concentrate.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis process.
Characterization & Validation
To validate the structure of the synthesized 1-(2-fluorophenyl)-4-(1,2,3-triazol-4-yl)-1H-pyrazole derivative, look for these diagnostic signals:
1H NMR Spectroscopy (DMSO-d or CDCl )
-
Triazole C5-H: A distinct singlet typically appearing between
8.2 – 9.0 ppm . This confirms the formation of the triazole ring. -
Pyrazole C3-H/C5-H: Two singlets or doublets (if coupling occurs) in the aromatic region (
7.8 – 8.5 ppm). -
2-Fluorophenyl: Multiplets in the aromatic region (
7.2 – 7.8 ppm). -
Absence of Alkyne: The alkyne proton (
C-H) singlet at 3.5–4.5 ppm must be absent.
13C NMR Spectroscopy[6][8][9][11]
-
Triazole Carbons: Two signals in the aromatic region, typically
120 ppm (C5) and 145 ppm (C4).[3] -
C-F Coupling: The carbons on the fluorophenyl ring will show characteristic C-F splitting (
Hz).
Mass Spectrometry (ESI-MS)[8]
-
Expect an [M+H]
peak corresponding to: -
The specific mass of the starting alkyne fragment (C
H FN ) is ~186.06 Da.
Safety & Troubleshooting
Safety Hazards
-
Organic Azides: Low molecular weight azides can be explosive. Adhere to the "Rule of Six":
. Always work behind a blast shield if scaling up. -
Copper Waste: All aqueous waste containing copper must be disposed of as hazardous heavy metal waste.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Reaction is slow/stalled | Catalyst oxidation (Cu(I) | Add more NaAsc (0.2 equiv) or purge solvent with N |
| Product is green/blue | Residual Copper contamination | Wash organic layer with 10% EDTA or dilute NH |
| Low Solubility | Reagents precipitating out | Switch to Method B (DMSO) or add THF as a co-solvent. |
| Byproducts observed | Oxidative coupling of alkynes (Glaser coupling) | Ensure strictly anaerobic conditions (degas solvents). |
References
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Link
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2][4][5][6][7] Chemical Reviews, 108(8), 2952–3015. Link
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. Link
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1] Organic Letters, 6(17), 2853–2855. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Click" chemistry with CuAIAC | Bio&Organic LAB, P1-0179, FKKT [p1-0179.fkkt.uni-lj.si]
Application Notes & Protocols: Strategic Functionalization of 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole
Abstract
This comprehensive guide provides researchers, medicinal chemists, and materials scientists with a detailed exploration of reagents and protocols for the selective functionalization of 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole. This versatile building block possesses two key reactive sites: a terminal alkyne ripe for carbon-carbon bond formation and an aromatic pyrazole core amenable to substitution. This document outlines strategic approaches to leverage the distinct reactivity of each site, enabling the synthesis of a diverse library of complex derivatives for applications in drug discovery and advanced materials. We present detailed, field-tested protocols for cornerstone reactions such as Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), alongside methods for the selective modification of the pyrazole ring itself, including directed metalation and C-H activation.
Introduction: The Strategic Value of the Pyrazole Scaffold
Pyrazole derivatives are foundational scaffolds in modern chemistry, renowned for their prevalence in pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique five-membered aromatic structure, containing two adjacent nitrogen atoms, imparts a specific combination of electronic properties, metabolic stability, and hydrogen bonding capabilities.[2][3] The subject of this guide, this compound, is a particularly valuable synthon. The N1-aryl substitution is a common motif in bioactive molecules, with the 2-fluoro substituent providing a valuable tool for modulating physicochemical properties like lipophilicity and metabolic stability through halogen bonding and electronic effects.[1][4] The C4-ethynyl group is a versatile handle, serving as a linchpin for extending the molecular framework through powerful and reliable coupling chemistries.
This guide is structured to provide both a conceptual framework and practical, step-by-step protocols for the chemical modification of this scaffold. We will first analyze the intrinsic reactivity of the molecule and then detail specific transformations at each of its functional sites.
Analysis of Substrate Reactivity
Understanding the electronic landscape of this compound is critical for predicting regioselectivity and designing successful synthetic strategies. The molecule presents three primary sites for functionalization: the terminal alkyne (C4-ethynyl group), the pyrazole ring (C3, C5 positions), and the N-aryl ring (C3', C4', C5', C6' positions).
-
The C4-Ethynyl Group: As a terminal alkyne, this group is the primary center for transformations involving the acidic acetylenic proton. It is highly susceptible to deprotonation to form a metal acetylide, which can then act as a potent nucleophile. This makes it an ideal substrate for reactions like Sonogashira coupling, Glaser coupling, and various alkynylation reactions.[5][6] Furthermore, it is a quintessential partner in [3+2] cycloaddition reactions, most notably the CuAAC, or "click chemistry," reaction.[7][8][9]
-
The Pyrazole Ring: The pyrazole ring is an electron-rich aromatic system.
-
C5 Position: The proton at the C5 position is the most acidic C-H proton on the pyrazole ring. This is due to inductive effects from the adjacent nitrogen atoms. Consequently, this site is the most favorable for deprotonation using strong bases in a process known as directed metalation.[10][11][12]
-
C3 Position: The C3 position is generally the least reactive site on the pyrazole core for both electrophilic attack and deprotonation.
-
Electrophilic Substitution: While the C4 position is typically the most nucleophilic site in unsubstituted pyrazoles for electrophilic aromatic substitution,[13] its substitution with the ethynyl group in our target molecule directs further electrophilic attack to the C5 position, should conditions overcome the kinetic preference for metalation.
-
-
The N-(2-fluorophenyl) Ring: The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. More importantly, it can function as a modest Directed Metalation Group (DMG).[11] This creates the possibility for ortho-lithiation at the C3' position of the phenyl ring using strong organolithium bases, a pathway that may compete with metalation at the pyrazole C5 position.
This inherent reactivity profile allows for a high degree of selective functionalization, as illustrated below.
Sources
- 1. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media | MDPI [mdpi.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. baranlab.org [baranlab.org]
- 10. Directed Ortho Metalation [organic-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. digibuo.uniovi.es [digibuo.uniovi.es]
Advanced Application Note: Preparation of Kinase Inhibitors Using Ethynyl Pyrazole Building Blocks
Executive Summary & Strategic Rationale
The pyrazole ring is a "privileged scaffold" in kinase inhibitor design, featured in FDA-approved drugs like Ruxolitinib , Crizotinib , and Vemurafenib . Its capacity to function as a monodentate or bidentate hydrogen bond donor/acceptor allows it to anchor effectively to the kinase hinge region (e.g., interacting with the backbone of residues like Glu, Met, or Leu).
The incorporation of an ethynyl (alkynyl) moiety onto the pyrazole core serves three critical medicinal chemistry functions:
-
Rigid Spacing: It extends the pharmacophore into the hydrophobic back-pocket (gatekeeper region) or solvent-exposed front without introducing rotatable bond entropy penalties.
-
Electronic Modulation: The sp-hybridized carbon acts as an electron-withdrawing group (EWG) via induction, modulating the pKa of the pyrazole NH, thereby fine-tuning solubility and hinge-binding affinity.
-
Synthetic Handle: It provides a versatile vector for Sonogashira cross-coupling or "Click" chemistry (CuAAC) to rapidly generate libraries of macrocycles or bi-aryl systems.
This guide details the robust synthesis of 4-ethynyl-1H-pyrazole building blocks and their subsequent coupling to heteroaryl kinase cores.
Retrosynthetic Analysis & Workflow
To ensure regiochemical fidelity, the synthesis relies on a "Protect-Couple-Deprotect" strategy. Direct alkynylation of unprotected pyrazoles often leads to N-alkylation side products or catalyst poisoning.
Graphviz Workflow: Synthetic Pathway
Caption: Step-wise synthetic logic for accessing functionalized ethynyl pyrazole kinase inhibitors.
Detailed Experimental Protocols
Protocol A: Synthesis of the Core Building Block (4-Ethynyl-1-THP-pyrazole)
Objective: Synthesize a protected 4-ethynylpyrazole suitable for cross-coupling. The Tetrahydropyranyl (THP) group is selected for its stability under basic Sonogashira conditions and facile removal under acidic conditions.
Step 1: Iodination of Pyrazole
-
Reagents: 1H-Pyrazole (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile (ACN).
-
Procedure:
-
Dissolve 1H-pyrazole in ACN (0.5 M).
-
Cool to 0°C. Add NIS portion-wise over 30 minutes to control exotherm.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
QC Check: TLC (50% EtOAc/Hex) should show consumption of pyrazole.
-
Workup: Quench with 10% Na₂S₂O₃ (aq) to remove excess iodine. Extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Yield: Typically >85% of 4-iodo-1H-pyrazole.
-
Step 2: N-Protection (THP)
-
Reagents: 4-Iodo-1H-pyrazole, 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), p-TsOH (cat., 0.1 eq), DCM.
-
Mechanism: Acid-catalyzed addition of the pyrazole nitrogen to the enol ether.
-
Procedure:
-
Suspend iodopyrazole in DCM. Add DHP and p-TsOH.
-
Stir at RT for 12 hours.
-
Critical Control: Monitor regioselectivity. For 4-substituted pyrazoles, tautomers are identical. For 3-substituted, you will get a mix of N1/N2 isomers (separable by column chromatography).
-
Purification: Silica gel chromatography (0-20% EtOAc/Hex).
-
Step 3: Sonogashira Coupling with TMS-Acetylene
-
Reagents: 4-Iodo-1-THP-pyrazole (1.0 eq), Trimethylsilylacetylene (TMSA, 1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.02 eq), Et₃N (3.0 eq), THF (degassed).
-
Procedure:
-
Degassing: Sparge THF with Argon for 15 minutes. Oxygen is the enemy of this reaction (leads to Glaser homocoupling of alkynes).
-
Add halide, Pd catalyst, and CuI to the vessel under Argon.
-
Add Et₃N and TMSA via syringe.
-
Heat to 60°C for 4-6 hours.
-
Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify via flash chromatography.
-
Step 4: Desilylation
-
Reagents: K₂CO₃ (2.0 eq), Methanol.
-
Procedure: Stir the TMS-intermediate in MeOH/K₂CO₃ for 1 hour at RT. Aqueous workup yields 4-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole .
Protocol B: Coupling to the Kinase Scaffold (The "Warhead")
Context: This step connects the ethynyl pyrazole to a heteroaryl core (e.g., a pyrimidine or quinoline) that binds the Adenine pocket.
Table 1: Optimization of Sonogashira Conditions for Heteroaryl Halides
| Parameter | Standard Condition | Challenging Substrates (e.g., Chlorides) | Green Alternative |
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | Pd(dppf)Cl₂ or XPhos Pd G2 | Pd/C (Heterogeneous) |
| Co-Catalyst | CuI (2 mol%) | CuI (5 mol%) | Copper-free (requires higher T) |
| Base | Et₃N or DIPEA | Cs₂CO₃ | Pyrrolidine |
| Solvent | THF or DMF | 1,4-Dioxane | Water/Isopropanol |
| Temp | 60°C | 90-100°C | 80°C |
Procedure (Standard):
-
Combine Heteroaryl Halide (1.0 eq) and 4-Ethynyl-1-THP-pyrazole (1.1 eq) in DMF.
-
Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.05 eq).
-
Add Et₃N (3.0 eq).
-
Heat to 80°C under Argon for 12 hours.
-
Deprotection (Final Step): Treat the crude coupling product with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the THP group, revealing the free NH pyrazole for hinge binding.
Structural Biology & Binding Mode
Understanding why we synthesize this molecule is as important as how.
Graphviz Diagram: Kinase Binding Interactions
Caption: Schematic of the ethynyl-pyrazole inhibitor binding within the ATP pocket. The ethynyl group navigates the steric bulk of the gatekeeper residue.
Troubleshooting & Quality Control
Common Pitfalls
-
Glaser Coupling: If the reaction turns blue/green rapidly and produces a symmetrical dimer (di-alkyne), oxygen ingress is the cause. Solution: Freeze-pump-thaw degas solvents.
-
Regioisomerism: During THP protection of 3-substituted pyrazoles, N1 and N2 isomers form. Solution: Separate by column chromatography; N1-THP is usually less polar.
-
Trace Copper Contamination: Residual copper can cause toxicity in biological assays. Solution: Wash organic phase with 10% aqueous EDTA or NH₄OH during workup. Use scavenger resins (e.g., QuadraPure™ TU) for final purification.
Analytical Standards
-
NMR: The ethynyl proton appears as a singlet around 3.0–3.5 ppm. The pyrazole C-H protons are distinct singlets/doublets around 7.5–8.0 ppm.
-
HPLC: Ethynyl pyrazoles are UV active (254 nm). Purity >95% is required for biological testing.
References
-
National Institutes of Health (PMC). (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from [Link]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Retrieved from [Link]
Application Notes and Protocols for C-H Activation Methods Involving 1-(2-Fluorophenyl)pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of 1-(2-Fluorophenyl)pyrazoles in C-H Activation
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions.[1][2] Within this field, the use of directing groups to control regioselectivity has been paramount. The 1-phenylpyrazole scaffold is a well-established directing group for the ortho-C-H functionalization of the phenyl ring, facilitated by the coordination of the pyrazole nitrogen to a transition metal catalyst.[2][3]
This guide focuses on the application of 1-(2-fluorophenyl)pyrazoles in C-H activation, a substrate class that introduces an intriguing electronic and steric parameter to this established methodology. The presence of a fluorine atom at the ortho-position of the phenyl ring can significantly influence the reactivity and selectivity of C-H activation reactions. This document provides a comprehensive overview of the mechanistic principles, detailed experimental protocols for palladium- and rhodium-catalyzed C-H functionalization, and insights into the role of the 2-fluoro substituent.
Mechanistic Principles: The Role of the Pyrazole and the 2-Fluoro Substituent
The C-H activation of 1-(2-fluorophenyl)pyrazoles is typically catalyzed by transition metals such as palladium and rhodium. The pyrazole moiety acts as a bidentate directing group, coordinating to the metal center and facilitating the formation of a cyclometalated intermediate. This brings the metal catalyst in close proximity to the ortho-C-H bonds of the phenyl ring, enabling their selective activation.
The 2-fluoro substituent can influence the C-H activation process in several ways:
-
Electronic Effect: The high electronegativity of fluorine can lower the electron density of the phenyl ring, potentially affecting the rate of C-H activation.
-
Steric Hindrance: The fluorine atom can sterically hinder the approach of the catalyst to the adjacent C-H bond, which may influence the regioselectivity of the reaction.[4]
-
Potential for C-F Activation: While C-H activation is generally more facile, the presence of the C-F bond opens the possibility of competing C-F activation pathways under certain reaction conditions.
The general mechanism for a palladium-catalyzed C-H arylation is depicted below:
Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Fluorophenyl)pyrazole
This protocol is adapted from the work of Dumitrescu et al. and describes the synthesis of the starting material via a 1,3-dipolar cycloaddition.[5]
Materials:
-
2-Fluoroaniline
-
2-Chloroacetic acid
-
Sodium nitrite
-
Acetic anhydride
-
Pyridine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
Synthesis of N-(2-fluorophenyl)glycine: In a round-bottom flask, dissolve 2-fluoroaniline (10 mmol) in water. Add 2-chloroacetic acid (11 mmol) and sodium carbonate (15 mmol). Heat the mixture at 80 °C for 4 hours. Cool to room temperature and acidify with concentrated HCl to precipitate the product. Filter, wash with cold water, and dry to obtain N-(2-fluorophenyl)glycine.
-
Synthesis of 3-(2-fluorophenyl)sydnone: To a solution of N-(2-fluorophenyl)glycine (5 mmol) in acetic anhydride (15 mL), add sodium nitrite (6 mmol) portion-wise at 0 °C. Stir the mixture at room temperature for 2 hours. Add pyridine (1 mL) and heat at 60 °C for 1 hour. Pour the reaction mixture into ice water and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude sydnone.
-
Synthesis of 1-(2-fluorophenyl)pyrazole: A mixture of 3-(2-fluorophenyl)sydnone (5 mmol) and dimethyl acetylenedicarboxylate (DMAD, 6 mmol) is refluxed in toluene (20 mL) for 8 hours.[5] After removal of the solvent in vacuo, the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(2-fluorophenyl)-3,4-dicarbomethoxypyrazole.
Protocol 2: Palladium-Catalyzed ortho-C-H Arylation of 1-(2-Fluorophenyl)pyrazole
This is a representative protocol adapted from general methods for pyrazole-directed C-H arylation.[6]
Materials:
-
1-(2-Fluorophenyl)pyrazole (0.2 mmol)
-
Aryl iodide (0.6 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 9 mg, 20 mol%)
-
Sodium acetate (NaOAc, 33 mg, 2.0 equiv)
-
Chlorobenzene (2.0 mL)
-
10 mL reaction tube with a screw cap
-
Magnetic stirrer with heating
Procedure:
-
To a 10 mL reaction tube, add 1-(2-fluorophenyl)pyrazole (0.2 mmol), the desired aryl iodide (0.6 mmol), Pd(OAc)₂ (20 mol%), and NaOAc (2.0 equiv).
-
Add chlorobenzene (2.0 mL) to the tube.
-
Seal the tube with the screw cap and stir the mixture at 140 °C for 48 hours.
-
After cooling to room temperature, filter the reaction mixture through a plug of Celite, washing with dichloromethane (10 mL).
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired ortho-arylated product.
Table 1: Representative Conditions for Palladium-Catalyzed C-H Arylation
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor for C-H activation. |
| Ligand | (none specified) | In many pyrazole-directed C-H activations, the substrate itself acts as the ligand. |
| Base | NaOAc | Acts as a proton shuttle in the C-H activation step. |
| Solvent | Chlorobenzene | A high-boiling point solvent suitable for high-temperature reactions. |
| Temperature | 140 °C | Sufficient thermal energy is often required to overcome the activation barrier for C-H cleavage. |
| Reactant Ratio | 1:3 (Pyrazole:ArI) | An excess of the coupling partner is used to drive the reaction to completion. |
Protocol 3: Rhodium-Catalyzed ortho-C-H Alkenylation of 1-(2-Fluorophenyl)pyrazole
This protocol is a representative example based on known rhodium-catalyzed C-H alkenylations.[7]
Materials:
-
1-(2-Fluorophenyl)pyrazole (0.2 mmol)
-
Alkene (e.g., butyl acrylate, 0.4 mmol)
-
[RhCp*Cl₂]₂ (5 mol%)
-
AgSbF₆ (20 mol%)
-
Dichloromethane (DCM, 2 mL)
-
Schlenk tube
-
Magnetic stirrer with heating
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon), add 1-(2-fluorophenyl)pyrazole (0.2 mmol), [RhCp*Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).
-
Add dichloromethane (2 mL) followed by the alkene (0.4 mmol).
-
Seal the Schlenk tube and stir the mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the ortho-alkenylated product.
Caption: General experimental workflow for C-H functionalization.
Data Presentation and Expected Outcomes
The yields of C-H activation reactions involving 1-(2-fluorophenyl)pyrazoles are expected to be moderate to good, depending on the specific coupling partner and reaction conditions. The regioselectivity is anticipated to strongly favor the ortho-position of the phenyl ring due to the directing effect of the pyrazole.
Table 2: Expected Products from C-H Activation of 1-(2-Fluorophenyl)pyrazole
| Reaction Type | Coupling Partner | Expected Major Product |
| Arylation | 4-Iodotoluene | 1-(2-Fluoro-6-(p-tolyl)phenyl)pyrazole |
| Alkenylation | Styrene | 1-(2-Fluoro-6-styrylphenyl)pyrazole |
| Fluorination | N-Fluorobenzenesulfonimide (NFSI) | 1-(2,6-Difluorophenyl)pyrazole |
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the reaction temperature, reaction time, or the amount of the coupling partner. The choice of base and solvent can also be critical.
-
Poor Regioselectivity: While ortho-selectivity is expected, other isomers may form. Modifying the catalyst or ligands can sometimes improve regioselectivity. The steric and electronic properties of the coupling partner can also play a role.
-
C-F Activation: In some cases, particularly with more reactive catalysts or under harsh conditions, C-F bond activation may compete with C-H activation. Analysis of the product mixture by mass spectrometry can help identify any C-F functionalized byproducts.
Conclusion
1-(2-Fluorophenyl)pyrazoles are valuable substrates for directed C-H activation reactions. The pyrazole moiety effectively directs palladium and rhodium catalysts to the ortho-C-H bonds of the phenyl ring, enabling the synthesis of a variety of functionalized biaryls and stilbenes. The 2-fluoro substituent introduces a unique electronic and steric profile that can be exploited to fine-tune the reactivity and selectivity of these transformations. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this promising class of molecules in the development of novel pharmaceuticals and functional materials.
References
- Testa, C., et al. (2015). Palladium-Catalysed CH Bond Electrophilic Fluorination of Highly Substituted Arylpyrazoles: Experimental and DFT Mechanistic Insights.
- Investigating the C-H functionalization of aryl azoles: Discovery of a new class of herbicides. (n.d.). American Chemical Society.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). The Chemical Record.
- Dumitrescu, D., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3693.
- Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
- Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)
- Ruthenium-bipyridine complex catalyzed C–H alkenylation of arylpyrazole derivatives. (2018). Journal of Chemical Sciences.
- Yang, W., et al. (2013). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.
- Pd-catalyzed pyrazole-directed C–H fluorination of ortho-substituted arenes 5 with NFSI. (n.d.).
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry.
- Jasiński, M., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8431.
- Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. (n.d.). Organic & Biomolecular Chemistry.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Pd‐catalyzed direct C5‐arylation of the pyrazole unit of 1‐phenylpyrazole. (n.d.).
- Ye, M., et al. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 4(6), 2374-2379.
- Rh‐catalyzed three‐component synthesis of diverse N‐aryl pyrazoles via cascade pyrazole annulation and aryl C‐H addition to alkenes. (2024). Applied Organometallic Chemistry.
- ChemInform Abstract: Palladium-Catalyzed Direct Diarylations of Pyrazoles with Aryl Bromides: A One Step Access to 4,5-Diarylpyrazoles. (2025).
- The ortho effect in directed C–H activ
- DFT studies on the distinct mechanisms of C–H activation and oxidation reactions mediated by mononuclear- and binuclear-palladium. (n.d.). Dalton Transactions.
- Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. (n.d.). ScienceOpen.
- Rh-Catalyzed Direct Carboxylation of Alkenyl C-H Bonds of Alkenylpyrazoles. (2020). Chemistry – An Asian Journal.
- Rh(iii)-Catalyzed switchable C–H monoalkenylation and dialkenylation of 2-(1H-pyrazol-1-yl)pyridine with alkenes via rollover cyclometalation. (n.d.). Organic Chemistry Frontiers.
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2020). Journal of the American Chemical Society.
- Rhodium(III)-Catalyzed C-H Activation of Arenes Using a Versatile and Removable Triazene Directing Group. (2012).
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
- Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. (n.d.). Dalton Transactions.
- Guntur, Z., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1215.
Sources
- 1. Investigating the C-H functionalization of aryl azoles: Discovery of a new class of herbicides - American Chemical Society [acs.digitellinc.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. ias.ac.in [ias.ac.in]
- 4. The ortho effect in directed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rh(iii)-Catalyzed switchable C–H monoalkenylation and dialkenylation of 2-(1H-pyrazol-1-yl)pyridine with alkenes via rollover cyclometalation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Bioconjugation Techniques Using Ethynyl Pyrazole Linkers
Introduction: The Critical Role of Linkers in Modern Bioconjugation
In the landscape of advanced biotherapeutics and diagnostics, the covalent linkage of molecules—bioconjugation—stands as a cornerstone technology. From antibody-drug conjugates (ADCs) that selectively deliver potent cytotoxins to tumors, to fluorescently labeled proteins for cellular imaging, the ability to precisely and stably connect biological macromolecules with other moieties is paramount.[1][2] The success of these sophisticated constructs hinges on the linker, a chemical entity that bridges the biomolecule and the payload. An ideal linker must not only facilitate efficient conjugation but also maintain the stability of the conjugate in physiological environments while allowing for selective cleavage or release where desired.[1][2][3]
This guide delves into the application of a versatile and increasingly important class of reagents: ethynyl pyrazole linkers . The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of metabolic stability and synthetic tractability, making it an attractive scaffold in drug discovery and bioconjugation.[4][5] The incorporation of a terminal alkyne (ethynyl) group transforms the pyrazole into a powerful tool for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction.[6][7]
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, protocols, and advantages of employing ethynyl pyrazole linkers in their bioconjugation workflows.
The Ethynyl Pyrazole Moiety: A Nexus of Stability and Reactivity
The strategic advantage of ethynyl pyrazole linkers stems from the synergistic properties of the pyrazole core and the terminal alkyne.
-
Metabolic Stability: The pyrazole ring is known for its resistance to metabolic degradation, a crucial feature for linkers in therapeutic applications that require long circulation times.[5] This inherent stability helps to prevent premature release of the payload, thereby minimizing off-target toxicity and enhancing the therapeutic window.[2]
-
Bioorthogonal Reactivity: The ethynyl group is a key functional handle for one of the most robust click chemistry reactions, the CuAAC.[6][7] This reaction is highly specific, proceeding with high yields in aqueous environments and in the presence of a wide variety of functional groups found in biological systems. This bioorthogonality ensures that the conjugation reaction occurs only between the intended partners—the alkyne-functionalized pyrazole and an azide-modified molecule.
-
Synthetic Versatility: The pyrazole ring can be synthesized through various methods, such as the Knorr pyrazole synthesis, allowing for the introduction of multiple substitution patterns.[8][9] This tunability enables the fine-tuning of the linker's physicochemical properties, such as solubility and steric hindrance. For instance, the incorporation of polyethylene glycol (PEG) chains can enhance the hydrophilicity and pharmacokinetic profile of the resulting bioconjugate.[10][11]
Core Application: Antibody-Drug Conjugation (ADC)
One of the most impactful applications of advanced bioconjugation is the creation of ADCs. The following section outlines a general workflow and protocol for the conjugation of a cytotoxic payload to a monoclonal antibody (mAb) using an ethynyl pyrazole linker.
Workflow for ADC Preparation
The overall process involves three key stages: modification of the payload with the ethynyl pyrazole linker, modification of the antibody with an azide, and the final CuAAC-mediated conjugation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. veranova.com [veranova.com]
- 3. drpress.org [drpress.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Ethynyl-1,3-dimethyl-1H-pyrazole | 61514-53-2 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. epj-conferences.org [epj-conferences.org]
- 10. purepeg.com [purepeg.com]
- 11. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Purification & Troubleshooting for 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole
Introduction
This guide addresses the purification, isolation, and stability of 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole .[1] As a terminal alkyne attached to a nitrogen-rich heterocycle, this compound presents unique challenges: it is prone to oxidative homocoupling (Glaser coupling), potential hydration of the alkyne, and retention of transition metal catalysts (Pd/Cu) used in its synthesis (typically Sonogashira coupling or Seyferth-Gilbert homologation).[1]
The protocols below are designed to be self-validating , meaning each step includes a checkpoint to confirm success before proceeding.
Module 1: Chromatographic Purification (The "Standard" Approach)
Q: What is the most effective stationary phase and solvent system for flash chromatography?
A: For research-scale purification (<10 g), normal-phase silica gel (40–63 µm) is the gold standard.[1] The 2-fluorophenyl group decreases the basicity of the pyrazole, reducing streakiness, but the terminal alkyne adds polarity and reactivity.[1]
Recommended Protocol:
-
Column Pre-treatment: Neutralize the silica. Although the pyrazole is weakly basic, the terminal alkyne is acidic (
).[1] Pre-wash the column with 1% Triethylamine (TEA) in Hexanes to prevent acid-catalyzed hydration or degradation on active silica sites. -
Eluent System: Use a gradient of Hexanes (or Heptane) and Ethyl Acetate (EtOAc) .
-
Start: 100% Hexanes (to elute non-polar impurities like unreacted aryl halides).
-
Ramp: 0%
20% EtOAc over 10 column volumes (CV). -
Target: The product typically elutes between 10–25% EtOAc depending on the specific silica activity.
-
-
Loading: Dissolve the crude in a minimum amount of Dichloromethane (DCM) or Toluene. Avoid loading with pure EtOAc, as it causes band broadening.
Validation Checkpoint:
-
TLC: Run silica TLC in 15% EtOAc/Hexanes. The product should have an
of ~0.3–0.4. -
Visualization: UV (254 nm) is strong due to the aromatic system.[1] Stain with KMnO
; the terminal alkyne will stain yellow/brown rapidly.
Module 2: Crystallization (Scalability & High Purity)
Q: Chromatography is too expensive for my 50g batch. Can I recrystallize this compound?
A: Yes. 1-Aryl-4-ethynylpyrazoles are generally crystalline solids. Crystallization is superior for removing homocoupling impurities (diynes), which often co-elute during chromatography.[1]
Solvent Selection Strategy: The 2-fluorophenyl group adds lipophilicity, while the pyrazole/alkyne core provides moderate polarity.[1]
| Solvent System | Role | Procedure | Pros/Cons |
| Ethanol / Water | Anti-solvent | Dissolve in hot EtOH (60°C). Add warm water dropwise until turbid. Cool slowly to 4°C. | Best for Purity. Removes polar salts and metal residues. |
| Toluene / Heptane | Anti-solvent | Dissolve in min. hot Toluene. Add Heptane. | Best for Drying. Easy to remove solvent residues. Good for removing non-polar dimers. |
| Isopropanol (IPA) | Single Solvent | Dissolve in boiling IPA.[1] Cool to -20°C. | Simplest. Good compromise for yield vs. purity. |
Critical Warning: Do not use acetone or ketones for crystallization. The terminal alkyne can undergo competitive condensation or hydration under certain conditions.
Module 3: Scavenging Metal Impurities (Pharma Compliance)
Q: My product is grey/brown, indicating residual Palladium (Pd) or Copper (Cu). How do I remove it?
A: Sonogashira coupling residues are notoriously sticky to nitrogen heterocycles. Simple filtration is rarely sufficient.
Three-Tier Scavenging Protocol:
-
Tier 1: The "Celite Sandwich" (Crude Filtration)
-
Dissolve crude in EtOAc.
-
Filter through a pad of Celite 545 mixed with 10% w/w Activated Carbon .
-
Why: Removes bulk Pd black and precipitated salts.
-
-
Tier 2: Chemical Wash (Liquid-Liquid Extraction)
-
Wash the organic layer with 5% N-Acetylcysteine (NAC) aqueous solution (adjusted to pH 7-8) or 0.1M EDTA .
-
Why: The thiol in NAC or the chelate in EDTA outcompetes the pyrazole nitrogen for binding Pd/Cu ions.
-
-
Tier 3: Functionalized Silica (Polishing)
-
If ppm levels must be <10 ppm (ICH limits), treat the solution with Thiol-modified Silica (e.g., SiliaMetS® Thiol) .[1]
-
Stir for 4 hours at 40°C, then filter.
-
Module 4: Troubleshooting & Impurity Profiling
Q: I see a spot running just above my product on TLC. What is it?
A: This is likely the Glaser Coupling Product (the diyne dimer), formed by oxidative coupling of two terminal alkynes.[1]
-
Cause: Exposure to oxygen in the presence of Cu/Pd catalysts and base.
-
Identification:
-
Removal:
-
It is very difficult to separate by flash chromatography due to similar polarity.
-
Solution: Recrystallization from Toluene/Heptane . The planar dimer often has significantly lower solubility than the monomer in non-polar solvents and will precipitate first or remain undissolved.
-
Q: Can I make the HCl salt to purify it?
A: Proceed with extreme caution. While pyrazoles form salts, strong mineral acids (HCl) in the presence of moisture can hydrate the terminal alkyne to a methyl ketone (Markovnikov hydration).[1]
-
Recommendation: If salt formation is necessary, use a non-aqueous acid like Oxalic Acid in Ether to form the oxalate salt, which is gentler and often crystalline.[1]
Visualizing the Workflow
The following diagram illustrates the logical decision-making process for purifying this compound based on scale and impurity profile.
Figure 1: Decision tree for the purification of 4-ethynyl-1-arylpyrazoles based on specific impurity profiles.
References
-
Synthesis and Properties of Pyrazoles. Global Research Online. Overview of pyrazole solubility and melting point trends.
-
Palladium Scavenging Strategies. Onyx Scientific. Detailed protocols for removing Pd from reaction mixtures using scavengers and washes.
-
Purification of Pyrazoles via Acid Salts. Google Patents (DE102009060150A1). Describes the purification of pyrazoles by forming acid addition salts.
-
Protection and Deprotection of Ethynyl Pyrazoles. Heterocycles. Discusses the stability and handling of 4-ethynylpyrazoles during synthesis.
-
Metal Removal in Pharma. Biotage. Guidelines for meeting ICH Q3D limits for elemental impurities.
Sources
Technical Support Center: Troubleshooting Copper Catalyst Removal in Pyrazole Click Chemistry
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis via copper-catalyzed click chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often complex challenges associated with removing residual copper catalysts from your reaction mixtures. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
The Challenge of Copper Removal in Pyrazole Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern synthetic chemistry, prized for its efficiency and reliability.[1] However, for applications in drug discovery and materials science, the removal of the copper catalyst is a critical downstream processing step. Residual copper can lead to cytotoxicity in biological assays, interfere with subsequent chemical transformations, and compromise the stability of the final product.
The challenge is often magnified when synthesizing pyrazole-containing molecules. The pyrazole moiety, with its two adjacent nitrogen atoms, can act as a bidentate ligand, forming stable coordination complexes with copper ions.[2][3][4] This interaction can sequester copper, making its removal by standard methods less effective and requiring a more nuanced approach to purification.
Frequently Asked Questions (FAQs)
Q1: My purified pyrazole product remains blue or green. What does this indicate and what is the immediate course of action?
A persistent blue or green tint in your product is a clear visual indicator of residual copper contamination. This can happen for two primary reasons: either the initial purification method was insufficient to remove all the copper, or your pyrazole product itself is strongly chelating the copper ions.
Immediate Actions:
-
Repeat the Purification: The first step is to repeat your initial purification method. For instance, if you performed an aqueous wash, an additional wash may be sufficient.
-
Combine Methods: A more robust approach is to combine two different purification techniques. A common and highly effective sequence is an aqueous wash with a chelating agent followed by filtration through a plug of silica gel.[2]
Q2: I'm losing a significant amount of my water-soluble pyrazole product during aqueous washes. What are the alternatives?
Aqueous extractions are not suitable for water-soluble products due to the high risk of product loss. In this scenario, consider the following methods:
-
Solid-Supported Scavenger Resins: These are polymeric materials functionalized with groups that have a high affinity for copper. The resin is stirred with the reaction mixture and then simply filtered off, leaving your copper-free product in solution.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It can be effective in separating your larger pyrazole product from the smaller copper-catalyst complex.
-
Dialysis: For macromolecular pyrazole-containing products, dialysis against a buffer containing a chelating agent like EDTA is an effective method for removing small molecule impurities, including the copper catalyst.
Q3: My NMR spectrum shows broad or disappearing peaks, even after purification. Could this be related to copper?
Yes, this is a classic sign of paramagnetic impurities, with residual copper(II) being a common culprit. The paramagnetic nature of the copper ion can cause significant line broadening in your NMR spectrum, sometimes to the point where signals disappear entirely into the baseline.
Solution:
-
Before re-acquiring the NMR spectrum, pass your sample through a small plug of silica gel or neutral alumina. This can often remove the trace amounts of paramagnetic copper that are causing the issue.
Troubleshooting Guide: Common Problems and Solutions
This section delves into specific issues you might encounter during copper removal and provides detailed, actionable solutions.
Problem 1: Ineffective Copper Removal with Aqueous Chelating Agents
Symptoms:
-
The organic layer remains colored even after multiple aqueous washes.
-
The aqueous layer in your extraction is not developing the characteristic blue color of the copper-EDTA complex.
Causality: The stability of the pyrazole-copper complex can be competitive with the formation of the copper-chelator complex. The equilibrium may not sufficiently favor the transfer of copper to the aqueous phase. The pH of the aqueous solution is also a critical factor influencing the chelation efficiency. For EDTA, a slightly basic pH of around 8 is often optimal for effective copper chelation.[5]
Solutions:
-
Increase Chelator Concentration: Use a more concentrated solution of your chelating agent (e.g., 0.5 M EDTA).
-
Optimize pH: Adjust the pH of your aqueous EDTA solution to ~8 using sodium bicarbonate or a dilute sodium hydroxide solution. Always test the pH stability of your product on a small scale first.
-
Switch to a Stronger Chelating Agent: Consider using a chelating agent with a higher binding affinity for copper, such as diethylenetriaminepentaacetic acid (DTPA).[3]
-
Elevated Temperature: Gently warming the biphasic mixture during extraction can sometimes help to break the pyrazole-copper complex and facilitate the transfer to the aqueous phase.
Workflow for Optimizing Aqueous Extraction
Caption: Decision workflow for troubleshooting aqueous extraction.
Problem 2: Low Product Yield After Using a Scavenger Resin
Symptoms:
-
You have successfully removed the copper, but the isolated yield of your pyrazole product is significantly lower than expected.
Causality: This issue typically arises from non-specific binding of your product to the scavenger resin. While these resins are designed to be selective for metals, some level of physical adsorption or ionic interaction with the product can occur, especially if the product is polar or contains charged functional groups.
Solutions:
-
Thorough Rinsing: After filtering off the resin, wash it thoroughly with a solvent in which your product is highly soluble. This will help to recover any product that is physically adsorbed to the resin surface.
-
Optimize Resin Amount: Use the minimum amount of scavenger resin required for complete copper removal. A typical starting point is 3-5 equivalents relative to the copper catalyst.[2][6] You can optimize this by running small-scale test reactions with varying amounts of resin.
-
Consider a Different Resin: Scavenger resins come with different polymeric backbones (e.g., polystyrene, silica) and functional groups. If you suspect non-specific binding, try a resin with a different backbone or functionalization.
Quantitative Comparison of Copper Removal Methods
The choice of purification method will depend on the specific requirements of your synthesis, including the desired level of purity, the scale of the reaction, and the properties of your pyrazole product. The following table provides a comparative overview of common copper removal techniques.
| Method | Typical Starting [Cu] | Typical Final [Cu] | Removal Efficiency | Key Advantages | Key Disadvantages |
| Aqueous Wash (EDTA) | < 500 ppm | < 100 ppm[5] | 80-90% | Inexpensive, simple for organic-soluble products. | Can be slow, may require pH optimization, not suitable for water-soluble products.[5] |
| Silica Gel Filtration | < 500 ppm | < 50 ppm[5] | > 90% | Can remove other polar impurities simultaneously. | Can be time-consuming and may lead to product loss on the column. |
| Scavenger Resins | ~800 ppm | < 10 ppm[2] | > 99%[2] | Highly efficient, simple filtration workup, suitable for a wide range of products.[2] | Can be more expensive, potential for non-specific product binding. |
Note: The efficiencies are highly dependent on the specific reaction conditions, the nature of the product, and the initial copper concentration. The data presented here should be used as a general guideline.
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA
This protocol is suitable for organic-soluble pyrazole products.
Materials:
-
Crude reaction mixture in an organic solvent
-
0.5 M EDTA solution, pH adjusted to 8 with sodium bicarbonate
-
Saturated sodium chloride solution (brine)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.
-
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with the EDTA solution until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of brine to remove residual EDTA.
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.
Mechanism of EDTA Chelation
Caption: Copper removal by EDTA chelation and extraction.
Protocol 2: Copper Removal with a Scavenger Resin
This protocol is ideal for both organic- and water-soluble products.
Materials:
-
Crude reaction mixture (in a suitable solvent)
-
Copper scavenger resin (e.g., Chelex® 100, SiliaMetS® Thiol)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Procedure:
-
To the crude reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the amount of copper catalyst used).[2][6]
-
Stir the suspension at room temperature. The required time can vary from a few hours to overnight, depending on the resin and the reaction.
-
Monitor the removal of copper by taking small aliquots of the solution and checking for the disappearance of the characteristic blue/green color.
-
Once the copper has been removed, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
The combined filtrate contains the copper-free product. Concentrate the solvent to obtain the purified product.
Concluding Remarks
The successful synthesis of high-purity pyrazole-containing compounds via click chemistry is critically dependent on the effective removal of the copper catalyst. By understanding the underlying chemical principles, particularly the coordinating nature of the pyrazole ring, researchers can develop a rational approach to troubleshooting and optimizing their purification strategies. Combining different removal techniques and carefully selecting the appropriate method based on the product's properties are key to achieving the desired level of purity for downstream applications.
References
-
Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC. (URL: [Link])
-
Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC. (URL: [Link])
-
New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone - MDPI. (URL: [Link])
-
Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC. (URL: [Link])
-
Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy - Chemical Communications (RSC Publishing). (URL: [Link])
-
Removal efficiency and binding mechanisms of copper and copper-EDTA complexes using polyethyleneimine - PubMed. (URL: [Link])
-
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics - RSC Publishing. (URL: [Link])
-
Copper Nanoparticles in Click Chemistry | Accounts of Chemical Research. (URL: [Link])
-
Copper or Free Radical Scavenger? | Request PDF - ResearchGate. (URL: [Link])
-
Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores and Structure Activity Studies for Tubulin Polymerization | ACS Omega - ACS Publications. (URL: [Link])
-
Study of Pyrazole as Copper Corrosion Inhibitor in Alkaline Post Chemical Mechanical Polishing Cleaning Solution - ResearchGate. (URL: [Link])
-
Effect of different type of scavengers on the photocatalytic removal of copper and cyanide in the presence of TiO2@yeast hybrids | Request PDF - ResearchGate. (URL: [Link])
-
Click Chemistry Protocols - Xi'an Confluore Biological Technology Co., Ltd. (URL: [Link])
-
Click Chemistry Azide-Alkyne Cycloaddition. (URL: [Link])
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Decomplexation Performance of Cu–EDTA and Parameter Optimization by Three-Dimensional Electro-Fenton [frontiersin.org]
Stability of 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole during storage
Technical Support Guide: Storage & Stability of 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole
Executive Summary: Immediate Storage Protocols
For researchers handling This compound , immediate adherence to these parameters is required to prevent oxidative homocoupling and oligomerization.
| Parameter | Requirement | Criticality |
| Temperature | -20°C (Long-term) / 2-8°C (Active use) | High : Retards thermal polymerization. |
| Atmosphere | Argon or Nitrogen (Oxygen-free) | Critical : Prevents Glaser coupling. |
| Container | Amber glass vial with Teflon-lined cap | High : Blocks UV light; prevents leaching. |
| State | Solid (Crystalline) | Medium : Solutions degrade 10x faster. |
| Additives | Copper Scavengers (if synthesized via Sonogashira) | Critical : Residual Cu catalyzes degradation. |
Part 1: The Degradation Mechanisms (The "Why")
To troubleshoot effectively, one must understand the molecular vulnerabilities. While the 1-(2-fluorophenyl)pyrazole core is aromatic and relatively robust, the C-4 terminal alkyne (
Oxidative Homocoupling (Glaser Coupling)
The most common failure mode is the conversion of the monomer into a 1,3-diyne dimer. This reaction is catalyzed by trace metals (specifically Copper from synthesis) and atmospheric Oxygen.[1][2]
-
Mechanism: Trace Cu(I) coordinates with the alkyne
-system, lowering the pKa of the terminal proton. Base or solvent residues facilitate deprotonation, leading to a Cu-acetylide intermediate that oxidizes to the dimer. -
Visual Indicator: The sample turns from off-white/white to yellow or brown .
Thermal Oligomerization
Terminal alkynes can undergo cycloaddition or radical polymerization even in the absence of metals if exposed to heat or UV light. The electron-withdrawing nature of the 2-fluorophenyl group on the pyrazole nitrogen can electronically activate the system, potentially lowering the barrier for these reactions compared to simple phenylacetylenes.
Pathway Visualization
Figure 1: Primary degradation pathways. The presence of trace metals accelerates the upper pathway significantly.
Part 2: Troubleshooting & FAQs
This section addresses specific observations researchers may encounter.
Q1: My sample has turned from white to yellow/tan. Is it still usable?
Diagnosis: This indicates early-stage oxidation (formation of conjugated diyne impurities) or trace oligomerization. Action:
-
Check Solubility: Dissolve a small amount in DCM or Ethyl Acetate. If it dissolves completely, the impurity level is likely low (<5%).
-
Purification: Pass the material through a short pad of silica gel (eluting with Hexanes:EtOAc). The colored impurities are often more polar or polymeric and will stick to the baseline.
-
Prevention: Ensure the cap is tight and parafilmed. If the compound was made via Sonogashira coupling, residual copper is the culprit. Re-purify using a metal scavenger (e.g., SiliaMetS® Thiol).
Q2: The compound is no longer soluble in solvents it previously dissolved in.
Diagnosis: Polymerization has occurred. Polyacetylenes are often insoluble "brick dust" or gums. Action:
-
Filtration: Attempt to dissolve the sample in a good solvent (THF or DCM). Filter off the insoluble solids.
-
Recovery: Evaporate the filtrate. If the recovery yield is low, the bulk of the material has degraded and cannot be salvaged.
Q3: The NMR shows a missing alkyne proton.
Diagnosis: Deuterium exchange or Degradation.
-
Scenario A (Exchange): If you used MeOD or CD3OD, the terminal alkyne proton (
) is acidic ( ) and can exchange with deuterium over time, making the peak disappear. -
Scenario B (Degradation): If used CDCl3 and the peak is gone/broadened, the alkyne has reacted. Verification: Run a ¹³C-NMR. Look for the distinct alkyne carbons (
ppm). If these peaks have shifted or broadened significantly, the functional group is lost.
Part 3: Validation & QC Protocols
To verify the integrity of your stored sample, use this self-validating NMR protocol.
Protocol: 1H-NMR Purity Check
Objective: Quantify the ratio of the alkyne proton to the stable aromatic core.
-
Solvent: Use CDCl3 (Chloroform-d). Avoid protic solvents (Methanol-d4) to prevent proton exchange.
-
Acquisition: Ensure a relaxation delay (
) of at least 5 seconds to allow full relaxation of the terminal alkyne proton. -
Integration Logic:
-
Reference: Integrate the single proton on the pyrazole ring (C-3 or C-5 position) or a distinct proton on the fluorophenyl ring. Set this integral to 1.0 .
-
Target: Integrate the terminal alkyne proton singlet (typically
ppm). -
Calculation:
-
Pass Criteria: Ratio > 0.95. If Ratio < 0.90, significant loss of the alkyne handle has occurred.
-
Protocol: Copper Scavenging (If synthesized in-house)
If the compound degrades rapidly (within days), it likely contains residual Copper catalyst.
-
Dissolve compound in EtOAc (10 mL/g).
-
Add 10 wt% activated charcoal or a commercial scavenger (e.g., QuadraPure™ TU).
-
Stir gently for 2 hours at Room Temperature.
-
Filter through Celite.
-
Concentrate and store under Argon.
References
-
Glaser, C. (1869).[1][2][3] "Untersuchungen über einige Derivate der Zimmtsäure" (Studies on some derivatives of cinnamic acid).[1] Annalen der Chemie und Pharmacie, 154(2), 137–171. (Foundational paper on oxidative coupling of alkynes).
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874-922. (Discusses mechanism and stability of alkyne intermediates).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Glaser and Eglinton coupling mechanisms relevant to storage stability).
-
BenchChem Application Notes. (2025). "Glaser-Hay Coupling of Terminal Alkynes: Protocols and Stability". (General guide on handling terminal alkynes).
Sources
Technical Support Center: Optimizing Reaction Temperature for Pyrazole Alkynylation
This guide provides in-depth troubleshooting and optimization strategies for the alkynylation of pyrazoles, a critical transformation in the synthesis of pharmaceuticals and functional materials. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern these reactions. This document is structured to help you diagnose issues, optimize conditions, and achieve reproducible, high-yield results.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
The temperature at which a pyrazole alkynylation is conducted is a critical parameter that directly influences reaction kinetics, catalyst stability, and the formation of side products. Finding the optimal thermal conditions is often a balancing act between achieving a reasonable reaction rate and preventing the degradation of reagents, catalysts, or the desired product.
Q1: What is a sensible starting temperature for my pyrazole alkynylation reaction?
A: There is no single answer; the optimal starting temperature is dictated by the specific catalytic system you are employing.
-
For Palladium/Copper-Catalyzed Sonogashira Couplings (C-H Alkynylation): These reactions, which couple a terminal alkyne with a halo-pyrazole, often require thermal energy to drive the catalytic cycle. A conservative starting point is typically in the range of 60-85 °C.[1] Some modern, highly active catalyst systems can operate efficiently at room temperature, but starting at a slightly elevated temperature is a common strategy to ensure the reaction initiates.[2][3]
-
For Copper-Catalyzed N-Alkynylation: These reactions can often be performed under milder conditions. Many protocols report successful N-alkynylation at room temperature.[4][5] In some specialized cases, such as the alkynylation of in situ-generated azoalkenes to form pyrazoles, temperatures as low as -20 °C have been found to be optimal to control reactivity and selectivity.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate these reactions, often requiring higher set temperatures (e.g., 100-140 °C) but for much shorter durations (minutes instead of hours).[7][8][9]
Q2: How does temperature fundamentally impact the reaction outcome?
A: Temperature influences several competing factors:
-
Reaction Rate: As per the Arrhenius equation, increasing the temperature generally increases the reaction rate, leading to shorter reaction times.
-
Catalyst Stability: This is a crucial constraint. Palladium catalysts, in particular, are susceptible to thermal decomposition, leading to the formation of inactive palladium black.[1] This is often observed at temperatures exceeding 100-120 °C and results in a stalled reaction.
-
Side Reactions: Higher temperatures provide the activation energy for undesired reaction pathways. For copper-catalyzed systems, this often manifests as Glaser-Hay homocoupling of the terminal alkyne. For all systems, it can lead to the decomposition of sensitive starting materials or the desired product.
-
Regioselectivity: For unsymmetrically substituted pyrazoles, temperature can influence the ratio of N1 vs. N2 alkylation products. Lower temperatures may favor the kinetically controlled product, while higher temperatures can allow for equilibrium to be reached, favoring the thermodynamically more stable isomer.[10]
Q3: Is there a significant difference between using conventional heating (oil bath) versus a microwave reactor?
A: Yes, the method of heating is critical. Microwave-assisted organic synthesis (MAOS) uses microwave irradiation to directly and rapidly heat the reaction mixture. This often leads to a dramatic reduction in reaction times (from hours to minutes) and can sometimes improve yields.[7] For example, a pyrazole synthesis that takes 1-3 hours at 130 °C with conventional heating might be completed in 3-10 minutes at the same temperature using a microwave.[7] However, it's important to note that temperatures in microwave chemistry can sometimes be localized and higher than the bulk reading, which can lead to unique byproduct profiles. Optimization in one heating mode may not directly translate to the other.
Section 2: Troubleshooting Guide for Temperature Optimization
This section addresses specific problems you may encounter at the bench.
Issue 1: No Reaction or Very Low Conversion
Q: I've set up my reaction at room temperature based on a literature procedure, but after several hours, TLC/LC-MS analysis shows only starting material. What is the first step?
A: Before assuming the catalyst is inactive, the most logical first step is to gently increase the thermal energy.
-
Incremental Temperature Increase: Raise the reaction temperature in a stepwise manner, for example, to 40 °C, then 60 °C, monitoring the reaction at each stage. Many palladium-catalyzed couplings that are sluggish at room temperature become efficient at 60-85 °C.[1]
-
Verify Reagent and Catalyst Integrity: If heating does not initiate the reaction, the issue may lie with your reagents. Ensure your solvent is anhydrous and your base is appropriate and active. For palladium catalysis, the ligand's purity is crucial. For copper catalysis, ensure the copper salt has not been excessively oxidized.
-
Consider Catalyst Loading: For particularly challenging substrates, a low catalyst loading may not be sufficient to overcome the activation energy barrier at low temperatures. While increasing temperature is the primary variable, a modest increase in catalyst loading (e.g., from 1 mol% to 2.5 mol%) could be tested in parallel.[3]
Issue 2: Formation of Significant Byproducts or a "Messy" Reaction
Q: My reaction produces the desired product, but the yield is poor, and the crude mixture contains numerous byproducts. Could the temperature be too high?
A: This is a classic symptom of excessive reaction temperature. High heat can accelerate undesired pathways and cause decomposition.
-
Lower the Temperature: The most direct solution is to run the reaction at a lower temperature for a longer period. For instance, if a reaction at 120 °C gives byproducts, try running it at 90 °C or 100 °C.[8] This reduces the available energy for competing side reactions.
-
Identify the Byproducts: If possible, try to identify the major byproducts. Is it homocoupling of your alkyne? This points to an issue with copper-catalyzed systems, which can be mitigated by lower temperatures and ensuring a strictly inert atmosphere. Is it decomposition of your starting material? This indicates thermal instability, making lower temperatures essential.
-
Check for Catalyst Decomposition: In palladium-catalyzed reactions, a common byproduct at high temperatures is palladium black, a fine black precipitate.[1] This indicates the active catalyst has crashed out of the solution. If you see this, the temperature is definitively too high for your specific catalyst/ligand system. The solution is to repeat the reaction at a lower temperature.
Issue 3: Inconsistent Results or Poor Regioselectivity
Q: I am trying to perform an N-alkynylation on a 3-substituted pyrazole and am getting an inconsistent mixture of N1 and N2 isomers. How can temperature help?
A: Regioselectivity in pyrazole alkylation is a complex issue influenced by sterics, electronics, solvent, and the base used, but temperature plays a key role in kinetic versus thermodynamic control.[10]
-
Favor the Kinetic Product: To favor the product that forms faster (the kinetic product), you should run the reaction at the lowest possible temperature that still allows for a reasonable conversion rate. This minimizes the energy available for the reaction to reverse or for the initial product to isomerize to the more stable thermodynamic product.
-
Favor the Thermodynamic Product: Conversely, if the desired isomer is the more thermodynamically stable one, running the reaction at a higher temperature for an extended period can allow the reaction to reach equilibrium, thus maximizing the ratio of the desired isomer. Be mindful of the decomposition limits discussed previously.
-
Screening Experiment: A systematic screening is recommended. Set up several small-scale reactions in parallel at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) and monitor the isomer ratio over time. This will provide a clear picture of how temperature affects the selectivity of your specific system.
Section 3: Data & Protocols
Data Presentation
Table 1: Typical Temperature Ranges for Pyrazole Alkynylation Reactions
| Reaction Type | Catalyst System | Typical Temperature Range | Notes | References |
| C-H Alkynylation (Sonogashira) | Pd(PPh₃)₂Cl₂ / CuI | 50 - 100 °C | Classic conditions; higher temperatures can cause Pd black formation. | [1][2] |
| C-H Alkynylation (Sonogashira) | Pd(OAc)₂ / Ligand / CuI | Room Temp - 85 °C | Dependent on the ligand used. Some modern systems are highly active at RT. | [1][3] |
| N-Alkynylation | CuI / Base | Room Temp - 80 °C | Often proceeds well at ambient temperature. | [4][10] |
| N-Alkynylation (Umpolung) | CuI·DMS / iPr₂NEt | -20 °C | Specialized reaction requiring low temperature to control reactive intermediates. | [6] |
| Microwave-Assisted Alkynylation | Pd or Cu based | 90 - 140 °C | Significantly reduced reaction times; higher temps can lead to byproducts. | [7][8] |
Experimental Protocols
Protocol 1: Temperature Screening for Palladium-Catalyzed Sonogashira Alkynylation of 4-Iodopyrazole
This protocol describes a parallel screening approach to identify the optimal temperature for a typical Sonogashira reaction.
-
Array Setup: In an array of reaction vials, add the 4-iodopyrazole substrate (1.0 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and CuI (0.1 eq.) under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To each vial, add anhydrous solvent (e.g., THF or DMF) followed by a suitable base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) to each vial.
-
Temperature Gradient: Place the vials in separate heating blocks set to different temperatures (e.g., Room Temperature, 40 °C, 60 °C, 80 °C, 100 °C).
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC and/or LC-MS to assess conversion and byproduct formation.
-
Analysis: Compare the results. The optimal temperature is the one that gives the highest conversion to the desired product with the minimal formation of byproducts in a reasonable timeframe. Note any formation of palladium black at higher temperatures.
-
Work-up (for the optimal reaction): Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Section 4: Visualization & Workflows
Diagrams
A logical workflow is essential for efficient troubleshooting. The following diagrams illustrate decision-making processes for temperature optimization.
Caption: Decision tree for selecting a starting temperature.
References
- BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.
- Kokuev, A. O., & Sukhorukov, A. Y. (2024). Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. Organic Letters, 26, 6999-7003.
- BenchChem. (2025). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. Benchchem.
- Unknown Author. (n.d.). Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand.
- ResearchGate. (n.d.). Temperature effect on coupling reaction. [Scientific Diagram]. ResearchGate.
-
Müller, T. J. J., et al. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(1), 69. Available from: [Link]
- Unknown Author. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC.
- Sau, M. C., et al. (2018). Copper Catalyzed Regioselective N – Alkynylation of Pyrazoles and Evaluation of the Anticancer Activity of Ethynyl‐ Pyrazoles. ResearchGate.
- Wang, H., et al. (2018). Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature. Synlett, 29, 2689-2692.
- DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- Kidwai, M., et al. (n.d.). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Copper-Catalyzed Synthesis of Substituted Pyrazoles at Room Temperature [organic-chemistry.org]
- 6. Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole
Executive Summary & Strategic Importance
4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole represents a high-value scaffold in medicinal chemistry, particularly as a "Click-ready" intermediate for synthesizing kinase inhibitors and bioconjugates. The presence of the ortho-fluorine atom modulates metabolic stability and lipophilicity, while the ethynyl group serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling.
This guide provides a technical breakdown of its 1H NMR spectral signature. Unlike standard databases that list peaks, this analysis focuses on causality —explaining why signals appear where they do—and offers a comparative framework against its non-fluorinated analog and halogenated precursors to ensure precise structural validation.
Structural Logic & Assignment Strategy
To validate this structure, one must deconstruct it into three distinct magnetic environments. The interplay between the electron-withdrawing fluorine and the anisotropic alkyne creates a unique spectral fingerprint.
The Three Magnetic Zones
-
The Pyrazole Core (H3, H5): The most deshielded protons. H5 is sensitive to the N-aryl twist; H3 is sensitive to the C4-substituent.
-
The 2-Fluorophenyl Ring: A complex multiplet region (7.0–7.8 ppm) characterized by strong
spin-spin coupling ( ). -
The Ethynyl Tail: A diagnostic, upfield singlet (or triplet) typically found in the "silent" region (3.0–3.5 ppm).
Visualization: Structural Assignment Workflow
The following diagram illustrates the logical flow for assigning the spectrum, utilizing 2D NMR correlations to resolve ambiguities.
Figure 1: Logical workflow for assigning the this compound spectrum, prioritizing zone separation.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule's spectrum against its direct precursor and its non-fluorinated analog. These comparisons are the primary method for monitoring reaction progress and verifying the regiochemistry of the fluorine substituent.
Comparison A: Reaction Monitoring (Precursor vs. Product)
Scenario: Converting 4-Iodo-1-(2-fluorophenyl)-1H-pyrazole to the 4-Ethynyl product via Sonogashira coupling.
| Feature | Precursor (4-Iodo) | Product (4-Ethynyl) | Diagnostic Change |
| H-4 Substituent | Iodine (Heavy Atom) | Ethynyl Group ( | Appearance of Alkyne Proton |
| Alkyne Signal | Absent | ~3.20 - 3.40 ppm (1H, s) | New singlet confirms coupling. |
| Pyrazole H3/H5 | H3/H5 closer in shift | H3/H5 shift changes | Anisotropy of alkyne cone affects H3/H5 differently than Iodine. |
| Carbon (C4) | ~60-70 ppm (Shielded by I) | ~100-110 ppm | 13C NMR: Large downfield shift of C4. |
Experimental Insight: The disappearance of the iodine's heavy-atom shielding effect and the emergence of the sharp alkyne singlet is the primary "Go/No-Go" signal for reaction completion.
Comparison B: Structural Verification (Target vs. Non-Fluorinated Analog)
Scenario: Confirming the presence and position of the Fluorine atom compared to 4-Ethynyl-1-phenyl-1H-pyrazole.
| Feature | Non-Fluorinated Analog | Target (2-Fluoro) | Diagnostic Change |
| Phenyl Symmetry | Symmetric Multiplets | Asymmetric / Complex | Loss of symmetry due to ortho-substitution. |
| Coupling Pattern | Standard | Add | Phenyl protons split by F (large coupling constants). |
| H5 (Pyrazole) | ~8.00 ppm | ~8.10 - 8.40 ppm | Deshielded by ortho-F (electronic & steric twist). |
| 19F NMR | Silent | ~ -120 ppm (Signal) | Definitive proof of fluorination. |
Critical Mechanism: The 2-Fluoro substituent exerts a "Through-Space" interaction with the pyrazole H5 proton. In the non-fluorinated analog, the phenyl ring can rotate more freely. In the 2-fluoro derivative, the steric bulk and electrostatic repulsion of the fluorine atom often lock the conformation, causing H5 to appear as a broadened doublet or showing a distinct NOE correlation with the phenyl H6' proton rather than the H2'/H6' equivalence seen in the non-fluorinated version.
Detailed Spectral Assignment (Predicted Data)
Based on chemometric principles and fragment analysis of analogous 1-(2-fluorophenyl)pyrazoles [1, 2], the following assignment is the standard expectation for a pure sample in
The Alkyne Proton ( 3.15 – 3.35 ppm)
-
Multiplicity: Singlet (s).
-
Integration: 1H.
-
Nuance: While theoretically a singlet, long-range coupling (
) to Pyrazole H3/H5 may cause slight broadening. In DMSO- , this peak may shift downfield to ~4.0-4.5 ppm due to hydrogen bonding with the solvent.
The Phenyl Ring ( 7.10 – 7.80 ppm)
-
Multiplicity: Complex Multiplets (m).
-
Integration: 4H.
-
Assignment Logic:
-
H3' (Ortho to F): Triplet of doublets or multiplet, heavily split by F (
). -
H6' (Ortho to N): Distinct from the others; often the most downfield aromatic signal due to proximity to the pyrazole nitrogen lone pair.
-
H4'/H5': Overlapping multiplets in the 7.2–7.5 ppm range.
-
The Pyrazole Protons ( 7.90 – 8.50 ppm)
-
H5 (Adjacent to N1):
8.20 – 8.45 ppm.-
Signal: Singlet (s) or doublet (
, if coupled to F or long-range to H3). -
Note: This is the diagnostic peak for the N-arylation site.
-
-
H3 (Adjacent to C4):
7.80 – 8.00 ppm.-
Signal: Singlet (s).
-
Note: Typically more shielded than H5.
-
Experimental Protocol: Self-Validating Acquisition
To ensure high-quality data that resolves the
Step 1: Sample Preparation
-
Solvent:
(Standard) or DMSO- (if solubility is poor or to shift water peaks).-
Recommendation: Use
initially to avoid solvent viscosity broadening the fine F-H coupling.
-
-
Concentration: 10-15 mg in 0.6 mL solvent. High concentration is required to see the carbon satellites if
is run, but essential for resolving the weak long-range couplings in .
Step 2: Acquisition Parameters
-
Spectral Width: 12 ppm (to capture downfield H5 and upfield alkyne).
-
Scans (ns): Minimum 16 (for high S/N ratio).
-
Relaxation Delay (d1): Set to
seconds. The alkyne proton has a long relaxation time. Short delays will suppress the integration of the alkyne peak, leading to a false ratio (e.g., 0.7H instead of 1.0H).
Step 3: Validation Workflow (The "Check")
-
Integrate the Alkyne: Set the singlet at ~3.3 ppm to 1.00.
-
Check Aromatic Region: The total integral for the 7.0–8.5 ppm region must equal 6.00 (2 Pyrazole + 4 Phenyl).
-
Verify Fluorine: Run a quick
NMR (unlocked/unreferenced is fine). A single peak at ~ -110 to -125 ppm confirms the mono-fluorinated species.
Diagram: Reaction Pathway & Monitoring[1]
The following diagram depicts the transformation from the iodo-precursor to the ethynyl target, highlighting the spectral checkpoints.
Figure 2: Reaction monitoring pathway. Note the TMS-intermediate stage, which shows a strong singlet at 0 ppm, disappearing upon deprotection to reveal the true alkyne proton.
References
-
Synthesis and Spectral Analysis of 1-(2-Fluorophenyl)pyrazoles. Source: Molecules, 2021.[1][2] Context: Provides baseline chemical shifts for the 1-(2-fluorophenyl)pyrazole core and details on
coupling constants. URL:[Link] -
Crystallographic and Spectroscopic Data for 4-Halogenated-1H-pyrazoles. Source: MDPI, 2023. Context: Offers comparative data for 4-Iodo/Bromo precursors, establishing the "before" snapshot for reaction monitoring. URL:[Link]
Sources
A Comparative Guide to the Bioactivity of 2-Fluorophenyl and 4-Fluorophenyl Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] Among fluorinated scaffolds, pyrazoles stand out due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide provides a comparative analysis of the bioactivity of pyrazole derivatives functionalized with 2-fluorophenyl and 4-fluorophenyl substituents, offering insights into how the positional isomerism of the fluorine atom influences their therapeutic potential.
The Significance of Fluorine Placement in Pyrazole Bioactivity
The position of the fluorine atom on the phenyl ring attached to the pyrazole core can significantly alter the molecule's electronic properties, conformation, and ability to interact with biological targets. The electronegativity of fluorine can influence the acidity of nearby protons and the molecule's overall polarity. Furthermore, the potential for hydrogen bonding and other non-covalent interactions can be modulated by the fluorine's location, leading to differences in target binding and, consequently, bioactivity.
Comparative Bioactivity Analysis
The bioactivity of 2-fluorophenyl and 4-fluorophenyl pyrazole derivatives has been explored across various therapeutic areas. Below is a summary of key findings from the literature, highlighting the differential effects of fluorine substitution.
Antimicrobial and Antifungal Activity
Fluorinated pyrazoles have demonstrated notable efficacy against a range of microbial and fungal pathogens.[1] While direct comparative studies are limited, individual reports suggest that the substitution pattern plays a crucial role.
For instance, a series of fluorinated pyrazole aldehydes showed that a 2-chlorophenyl derivative was the most active against several phytopathogenic fungi.[1] While not a direct comparison of fluorine isomers, this highlights the sensitivity of antifungal activity to the substitution pattern on the phenyl ring. Other studies have reported that pyrazole derivatives with a 4-fluorophenyl group exhibit good antibacterial activity.[4] For example, (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one showed a minimum inhibitory concentration (MIC) of 32 μg/mL against certain bacteria.[4]
Anticancer Activity
The anticancer potential of fluorophenyl pyrazoles is an area of active investigation, with several derivatives showing promising results against various cancer cell lines.[5][6]
One study highlighted a 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide derivative as having potent activity against HepG-2 liver cancer cells with an IC50 value of 6.78 µM.[5] Another compound, 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1][7][8]triazolo[3,4-b][7][8][9]thiadiazole, has been identified as a potent antioxidant and anticancer agent that induces apoptosis in HepG2 cells.[10]
In the context of kinase inhibition, a key mechanism in cancer therapy, a series of pyrazole-containing diarylureas and diarylamides were evaluated for their antiproliferative activity.[11] While this study did not directly compare 2- and 4-fluoro isomers, it underscored the importance of the substitution on the phenyl ring for kinase inhibitory activity.[11] For instance, the fluorophenyl ring of one compound was found to occupy a hydrophobic pocket in the Akt1 kinase crystal structure.[11]
Enzyme Inhibition
Fluorinated pyrazoles have been investigated as inhibitors of various enzymes, with the fluorine position influencing their potency and selectivity.
A notable example is the discovery of pyrazole-5-fluorosulfates as selective butyrylcholinesterase (BuChE) inhibitors for potential Alzheimer's disease treatment.[12][13][14] Structure-activity relationship (SAR) analysis revealed that substitutions at the 1-, 3-, and 4-positions of the pyrazole ring, along with the 5-fluorosulfate group, significantly affected BuChE inhibitory activity.[12] One of the most potent compounds, K3, which contains a phenyl group at the 1-position, exhibited a BuChE IC50 of 0.79 μM.[12][13][14]
Another study focused on the development of a highly selective inhibitor of p38 MAP kinase, where a 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl derivative was identified.[15] The 4-fluorophenyl group was found to be crucial for the compound's excellent drug-like properties, including high oral bioavailability.[15]
Data Summary Table
| Compound Class | Bioactivity | 2-Fluorophenyl Derivative Activity | 4-Fluorophenyl Derivative Activity | Key Findings & References |
| Pyrazole Aldehydes | Antifungal | A 2-chlorophenyl derivative showed the highest inhibition against several phytopathogenic fungi.[1] | Not directly compared in the same study. | Substitution pattern on the phenyl ring is critical for antifungal activity.[1] |
| Pyrazole Carbothioamides | Anticancer (HepG-2) | Not reported in the cited study. | IC50 of 6.78 µM.[5] | The 4-fluorophenyl group contributes to potent anticancer activity.[5] |
| Triazolo-Thiadiazoles | Anticancer (HepG-2) | Not reported in the cited study. | Potent antioxidant and apoptosis-inducing agent.[10] | The 4-fluorophenyl moiety is associated with significant anticancer properties.[10] |
| Pyrazole-5-fluorosulfates | BuChE Inhibition | Not directly compared. | A derivative with a phenyl group at the 1-position showed an IC50 of 0.79 μM.[12][13][14] | The substitution pattern on the pyrazole ring is crucial for selective BuChE inhibition.[12] |
| 5-Amino-pyrazoles | p38 MAP Kinase Inhibition | Not reported in the cited study. | Led to a compound with high oral bioavailability and selectivity.[15] | The 4-fluorophenyl group enhances drug-like properties.[15] |
Structure-Activity Relationship (SAR) Insights
The observed differences in bioactivity between 2- and 4-fluorophenyl pyrazoles can be attributed to several factors:
-
Electronic Effects: The ortho-fluorine in the 2-position exerts a stronger inductive electron-withdrawing effect due to its proximity to the pyrazole ring linkage. This can alter the pKa of the pyrazole nitrogens and influence hydrogen bonding capabilities. The para-fluorine in the 4-position has a more pronounced resonance effect.
-
Steric Hindrance: The 2-fluoro substituent can cause steric hindrance, potentially restricting the rotation of the phenyl ring and locking the molecule into a specific conformation. This can either be beneficial or detrimental for binding to a biological target, depending on the target's topology.
-
Lipophilicity: While both isomers increase lipophilicity compared to the non-fluorinated analog, the position of the fluorine can lead to subtle differences in the overall molecular shape and surface properties, affecting membrane permeability and target engagement.
Logical Relationship Diagram
Caption: Comparative structure-activity relationship of 2- vs. 4-fluorophenyl pyrazoles.
Experimental Protocols
To enable researchers to validate and build upon the findings discussed, here are representative experimental protocols for assessing the bioactivity of fluorophenyl pyrazole derivatives.
General Synthesis of Fluorophenyl Pyrazoles
The synthesis of fluorophenyl pyrazoles can be achieved through various methods, with the 1,3-dipolar cycloaddition being a common approach.[9][16]
Step-by-Step Methodology:
-
Synthesis of N-phenylglycine: React the corresponding fluoroaniline (2-fluoroaniline or 4-fluoroaniline) with 2-chloroacetic acid.[9]
-
Synthesis of Sydnones: The synthesized N-phenylglycine is then subjected to nitrosation and subsequent cyclization in acetic anhydride to yield the sydnone intermediate.[9]
-
1,3-Dipolar Cycloaddition: The sydnone is refluxed with a suitable dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD), in a solvent like toluene or xylene to yield the desired fluorophenyl pyrazole.[9][16]
-
Purification: The final product is purified using techniques like crystallization or column chromatography.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of fluorophenyl pyrazoles.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG-2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized fluorophenyl pyrazole derivatives and a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The comparative analysis of 2-fluorophenyl and 4-fluorophenyl pyrazoles reveals that the position of the fluorine atom is a critical determinant of their biological activity. While 4-fluorophenyl pyrazoles have been more extensively studied and have shown significant promise in anticancer and enzyme inhibition applications, the exploration of 2-fluorophenyl derivatives remains a compelling area for future research. The steric and electronic differences imparted by the ortho-substitution could lead to novel bioactivities and improved selectivity profiles. A thorough understanding of the structure-activity relationships guided by the principles outlined in this guide will be instrumental in the rational design of next-generation pyrazole-based therapeutics.
References
- New Synthesis of Fluorin
- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PMC.
- Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. MDPI.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PMC.
- Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Taylor & Francis.
- Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. ProQuest.
- Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Taylor & Francis.
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived
- Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed.
- Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Taylor & Francis Group - Figshare.
- Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)
- Pyrazoles as anticancer agents: Recent advances.
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
- Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences.
- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
-
6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1][7][8]triazolo[3,4-b][7][8][9]thiadiazole as a potent antioxidant and an anticancer agent induces growth inhibition followed by apoptosis in HepG2 cells. Unknown Source.
- Recent Advances in Development of Bioactive Fluorinated Pyrazole Deriv
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Unknown Source.
- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
- Current status of pyrazole and its biological activities. PMC.
- Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. MDPI.
- Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Unknown Source.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Unknown Source.
- Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Deriv
- Synthesis and biological evaluation of 3-(4-fluorophenyl)- 1H-pyrazole derivatives as androgen receptor antagonists. Ingenta Connect.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Unknown Source.
- Pyrazole Biomolecules as Cancer and Inflamm
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
- Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. JOCPR.
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A Comparative Guide to the Reactivity of Ethynyl vs. Iodo Pyrazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyrazole scaffolds are indispensable building blocks. Their prevalence in pharmaceuticals and functional materials often necessitates strategic functionalization, primarily achieved through transition-metal-catalyzed cross-coupling reactions. The choice of the key reactive handle on the pyrazole ring is a critical decision that dictates the synthetic strategy and overall efficiency. This guide provides an in-depth, objective comparison of two of the most common reactive functionalities: the ethynyl and iodo groups. By examining their comparative reactivity, supported by experimental data and mechanistic insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Importance of Pyrazole Functionalization
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic properties and ability to participate in hydrogen bonding have cemented their role as privileged structures in drug discovery. The precise installation of various substituents onto the pyrazole core is paramount for modulating pharmacological activity, physicochemical properties, and target engagement. Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, have emerged as powerful tools for forging carbon-carbon and carbon-heteroatom bonds on the pyrazole ring. The success of these transformations hinges on the judicious selection of the coupling partners, particularly the nature of the halide or alkyne on the pyrazole substrate.
The Contenders: A Head-to-Head Comparison of Ethynyl and Iodo Pyrazoles
The fundamental difference in reactivity between ethynyl and iodo pyrazoles lies in the nature of the bond being activated in the catalytic cycle. For iodo pyrazoles, the relatively weak Carbon-Iodine (C-I) bond readily undergoes oxidative addition to a low-valent transition metal catalyst, typically palladium(0). In contrast, ethynyl pyrazoles participate in reactions like the Sonogashira coupling through the activation of the terminal Carbon-Hydrogen (C-H) bond of the alkyne, usually facilitated by a copper(I) co-catalyst.
This intrinsic difference has profound implications for reaction design, catalyst selection, and substrate scope.
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a clear and actionable comparison, we will examine the performance of ethynyl and iodo pyrazoles in three of the most widely used cross-coupling reactions.
The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is the quintessential reaction for ethynyl pyrazoles.[1] In this context, the ethynyl pyrazole serves as the alkyne component. Conversely, iodo pyrazoles act as the halide partner.
Key Considerations:
-
For Ethynyl Pyrazoles: The reaction is generally efficient and high-yielding. The choice of the halide partner is broad, allowing for the introduction of a wide array of aryl and vinyl substituents.
-
For Iodo Pyrazoles: The Sonogashira coupling of iodo pyrazoles with various terminal alkynes is also a well-established and effective method.[1][2] High yields are often achieved under standard Sonogashira conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst, and a base.[3][4]
Experimental Data Summary:
| Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 2 | 95 | [2] |
| 4-Iodo-1-methyl-1H-pyrazol-3-amine | Various Terminal Alkynes | Pd(OAc)₂/Phosphine Ligand | Base | Solvent | 80-100 | Varies | Good | [1] |
| Iodo-3H-pyrazole | Terminal Alkyne | Pd(PPh₃)₄/CuI | Pyridine | Varies | Varies | Good | [3] |
Verdict: Both ethynyl and iodo pyrazoles are excellent substrates for Sonogashira couplings. The choice between them often depends on the desired final product and the availability of starting materials. If the goal is to introduce an alkyne moiety, starting with an iodo pyrazole is the logical choice. Conversely, if a variety of aryl or vinyl groups are to be appended to a pyrazole-ethyne core, the ethynyl pyrazole is the preferred starting material.
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, joining an organoboron reagent with an organic halide.[5] In this reaction, iodo pyrazoles are the clear frontrunners.
Key Considerations:
-
For Iodo Pyrazoles: The C-I bond is highly reactive towards the oxidative addition step in the Suzuki-Miyaura catalytic cycle. This generally leads to high yields and broad substrate scope.[6][7] However, a potential side reaction is dehalogenation, which can be mitigated by careful optimization of reaction conditions.[8]
-
For Ethynyl Pyrazoles: While direct Suzuki-type couplings of terminal alkynes are known, they are less common and often require specific catalytic systems. The more conventional approach would be a two-step process: Sonogashira coupling of the ethynyl pyrazole with a suitable partner, followed by a subsequent reaction.
Experimental Data Summary:
| Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 0.08 (MW) | 78 | [6] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Various Boronic Acids | XPhos Pd G2 | Base | Solvent | Varies | Varies | Good | [9] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [10] |
Verdict: For Suzuki-Miyaura couplings, iodo pyrazoles are the superior choice due to their direct and efficient reactivity. While bromo pyrazoles are also effective, iodo pyrazoles often exhibit higher reactivity.[11][12]
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. The reactivity of iodo pyrazoles in this reaction can be complex and highly dependent on the specific substrate and reaction conditions.
Key Considerations:
-
For Iodo Pyrazoles: While palladium-catalyzed Buchwald-Hartwig amination of iodo pyrazoles is feasible, challenges such as dehalogenation and catalyst inhibition can arise.[13] In some cases, copper-catalyzed conditions have been shown to be more effective, particularly for the coupling of alkylamines.[14][15] The presence of a free N-H group on the pyrazole ring can also complicate the reaction, necessitating protection.[13]
-
For Ethynyl Pyrazoles: Direct amination of an ethynyl group is not a standard Buchwald-Hartwig reaction. A multi-step sequence would be required to achieve a similar transformation.
Experimental Data Summary:
| Pyrazole Substrate | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂/tBuDavePhos | tBuOK | Xylene | 160 (MW) | 0.17 | Low | [14] |
| 4-Bromo-1H-1-tritylpyrazole | Amines lacking β-H | Pd(dba)₂/tBuDavePhos | tBuOK | Xylene | 160 (MW) | Varies | Good | [14] |
| 4-Iodopyrazole | Alkylamine | CuI/Ligand | tBuOK | Varies | Varies | Varies | Good | [8] |
Verdict: The choice between iodo and ethynyl pyrazoles for C-N bond formation is less straightforward. For direct amination, functionalized iodo pyrazoles are the starting point, though careful optimization of either palladium or copper-based catalytic systems is often necessary. Bromo pyrazoles can sometimes offer better results in palladium-catalyzed aminations.[14]
Mechanistic Insights: Understanding the "Why"
The differing reactivity profiles of ethynyl and iodo pyrazoles can be rationalized by examining the key steps in the respective catalytic cycles.
Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.
In the Sonogashira coupling, the reaction can be initiated by either the oxidative addition of the iodo pyrazole to the Pd(0) catalyst or the formation of a copper acetylide from the ethynyl pyrazole. The subsequent transmetalation and reductive elimination steps lead to the coupled product.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura cycle begins with the oxidative addition of the iodo pyrazole to the Pd(0) catalyst. The boronic acid is activated by a base to form a boronate species, which then undergoes transmetalation with the palladium complex. Reductive elimination furnishes the desired biaryl product.
Experimental Protocols
A common method for the iodination of pyrazoles involves electrophilic iodination.[16]
Method: Iodination using Molecular Iodine and Hydrogen Peroxide [16]
-
Suspend the pyrazole derivative (1.0 equivalent) in water.
-
Add iodine (0.5 equivalents) to the suspension.
-
Add hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
This method is considered a green and practical approach, using water as the solvent and generating water as the only byproduct.[16]
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the iodo pyrazole (1.0 equivalent), the terminal alkyne (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
To a reaction vessel, add the iodo pyrazole (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system (e.g., a mixture of dioxane and water or DME and water).
-
Heat the reaction mixture under an inert atmosphere, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Decision-Making Framework: Which Functional Group to Choose?
The selection between an ethynyl and an iodo pyrazole is a strategic one that should be guided by the overall synthetic plan.
Caption: A decision-making workflow for selecting the appropriate pyrazole starting material.
Conclusion
Both ethynyl and iodo pyrazoles are powerful and versatile intermediates in the synthesis of complex molecules. The choice between them is not a matter of inherent superiority but rather of strategic application.
-
Iodo pyrazoles are the workhorses for Suzuki-Miyaura couplings and offer a direct route for Buchwald-Hartwig aminations, albeit with potential challenges that may require careful optimization or a switch to copper catalysis.
-
Ethynyl pyrazoles are the ideal substrates for introducing a wide variety of substituents via the Sonogashira reaction.
By understanding the comparative reactivity, mechanistic underpinnings, and practical considerations outlined in this guide, researchers can confidently select the optimal pyrazole building block to accelerate their research and development efforts.
References
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem.
- Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC.
- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing).
- Synthesis of 3H-pyrazoles - Organic Chemistry Portal.
- (PDF) Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate.
- Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing).
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc.
- Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine - Benchchem.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC.
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.
- Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1-butyl-1H-pyrazole: A Comparative Guide - Benchchem.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.
- Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. - ResearchGate.
- 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate in Cross-Coupling Reactions - Benchchem.
- Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
- (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC.
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI.
- Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine..
- 194 recent advances in the synthesis of new pyrazole derivatives.
- Pyrazole synthesis - Organic Chemistry Portal.
- Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - RSC Publishing.
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - University of Michigan.
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC.
- Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents - Frontiers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. html.rhhz.net [html.rhhz.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02390D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: Elemental Analysis Standards for 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole
Executive Summary: The "Fluorine-Nitrogen" Conundrum
The compound 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole (C₁₁H₇FN₂) represents a classic "stress test" for organic purity determination. It combines three distinct analytical challenges:
-
Fluorine Content (~10.2%): Fluorine atoms attack standard silica combustion tubes and can form stable tetrafluoromethane (CF₄), leading to incomplete combustion and low carbon readings.
-
Nitrogen-Rich Heterocycle (Pyrazole): Requires high-temperature reduction to ensure all nitrogen oxides (NOx) are converted to N₂, often necessitating specific reduction columns.
-
Terminal Alkyne: A reactive moiety prone to polymerization if heated excessively without stabilization, potentially altering bulk composition prior to analysis.
This guide establishes the Theoretical Elemental Analysis (EA) Standards for this compound and objectively compares the traditional Combustion Analysis method against the modern "Gold Standard" of Quantitative NMR (qNMR).
Theoretical Standards & Acceptance Criteria
Before selecting an analytical method, the theoretical mass fractions must be established. For C₁₁H₇FN₂ (MW: 186.19 g/mol ):
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) | Acceptance Range (±0.4%) |
| Carbon (C) | 11 | 12.011 | 132.12 | 70.96% | 70.56% – 71.36% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 15.05% | 14.65% – 15.45% |
| Hydrogen (H) | 7 | 1.008 | 7.06 | 3.79% | 3.39% – 4.19% |
| Fluorine (F) | 1 | 18.998 | 19.00 | 10.20% | N/A (Rarely standard in CHN) |
Critical Insight: Most journals (J. Med. Chem., J. Org.[1] Chem.) require experimental values to fall within ±0.4% of the theoretical value.[2] For fluorinated compounds, this is notoriously difficult using standard CHN analyzers without modification.
Method 1: Combustion Analysis (CHN) – The Traditional Approach
Status: Required for publication in legacy journals; often fails for fluorinated compounds without specific protocols.
The Challenge: The Fluorine Interference
In standard combustion (900–1000°C), fluorine reacts with hydrogen to form HF, which attacks the quartz (SiO₂) combustion tube:
Optimized Protocol for C₁₁H₇FN₂
To achieve the ±0.4% standard, you must modify the combustion matrix.
-
Weighing: Accurately weigh 1.5–2.5 mg of the pyrazole into a tin capsule.
-
Additive: Add 5–10 mg of Tungsten(VI) Oxide (WO₃) or Vanadium(V) Oxide (V₂O₅) to the capsule.
-
Causality: These metal oxides act as "fluxes" and fluorine scavengers. They facilitate the decomposition of stable C-F bonds and prevent the formation of CF₄.
-
-
Combustion: Run in "Oxygen Boost" mode (if available) to ensure complete oxidation of the pyrazole ring.
-
Calibration: Calibrate using a fluorinated standard (e.g., 4-Fluorobenzoic acid ) rather than the standard Acetanilide. This corrects for the systematic error introduced by fluorine in the detector response.
Diagram: Combustion Analysis Decision Tree
Figure 1: Decision logic for elemental analysis of fluorinated heterocycles.
Method 2: Quantitative NMR (qNMR) – The Modern "Gold Standard"
Status: Superior accuracy for fluorinated/precious samples; accepted by FDA and major journals (e.g., J. Med. Chem.) as a replacement for CHN.
Why qNMR is Superior for this Compound[3]
-
Orthogonality: Fluorine does not interfere with ¹H NMR integration.
-
Specificity: Detects residual solvents (e.g., dichloromethane, ethyl acetate) and inorganic salts that CHN misses.
-
Non-Destructive: The sample can be recovered (unlike combustion).
Optimized Protocol for C₁₁H₇FN₂
Internal Standard (IS) Selection: The IS must have a signal in a "silent" region of the pyrazole spectrum.
-
Pyrazole Spectrum: Aromatic protons (7.0–8.5 ppm), Ethynyl proton (~3.2–3.6 ppm singlet).
-
Recommended IS:1,3,5-Trimethoxybenzene (TMB) .
-
Signal: Sharp singlet at ~6.1 ppm .
-
Reasoning: It sits perfectly between the ethynyl proton and the aromatic region, preventing overlap.
-
Workflow:
-
Preparation: Weigh ~10 mg of Pyrazole and ~5 mg of TMB (IS) into the same vial using a microbalance (precision ±0.001 mg).
-
Solvent: Dissolve in DMSO-d₆ .
-
Why DMSO? It ensures full solubility of the polar pyrazole and prevents aggregation of the alkyne.
-
-
Acquisition parameters (Critical for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): ≥ 60 seconds (Wait 5×T₁ to ensure full relaxation).
-
Scans: 16–32 scans.
-
-
Calculation:
Diagram: qNMR Workflow
Figure 2: Workflow for Quantitative NMR (qNMR) purity assessment.
Comparative Data Summary
Which method should you trust?
| Feature | Combustion Analysis (CHN) | Quantitative NMR (qNMR) |
| Accuracy on F-Compounds | Low (unless modified with WO₃) | High (F does not interfere) |
| Sample Requirement | 2 mg (Destructive) | 10 mg (Non-destructive) |
| Information Output | %C, %H, %N only | Purity %, Solvents, Identity |
| Common Failure Mode | Low %C due to CF₄ formation | Overlap of peaks (avoidable w/ IS selection) |
| Cost/Time | Low / 4 hours | Medium / 30 mins |
| Recommendation | Use only if required by specific journal guidelines. | Primary recommendation for internal QC. |
References
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]
- Schoonen, J. W. "Determination of the elemental composition of organic fluorine compounds by combustion analysis." Analytica Chimica Acta, 2005.
-
Mistry, N. "A Guide to Quantitative NMR (qNMR)." Emery Pharma, 2024. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
